AZ 11645373
描述
属性
IUPAC Name |
3-[1-[4-(3-nitrophenyl)phenoxy]-4-pyridin-4-ylbutan-2-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c28-23-16-33-24(29)26(23)21(7-4-17-10-12-25-13-11-17)15-32-22-8-5-18(6-9-22)19-2-1-3-20(14-19)27(30)31/h1-3,5-6,8-14,21H,4,7,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHBLGYANQWEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C(CCC2=CC=NC=C2)COC3=CC=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227088-94-0 | |
| Record name | AZ-11645373 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227088940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZ-11645373 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY4SZP4C72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZ 11645373: A Comprehensive Technical Overview of its Mechanism of Action as a P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, a key player in inflammatory pathways. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key experimental findings, quantitative data, and the signaling pathways it modulates. This compound exerts its effects through allosteric modulation of the P2X7 receptor, binding to a site distinct from the endogenous agonist, ATP. This antagonism effectively blocks downstream signaling cascades, including ion flux and the release of pro-inflammatory cytokines. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmacological tool.
Core Mechanism of Action: Allosteric Antagonism of the P2X7 Receptor
This compound functions as a non-competitive antagonist of the human P2X7 receptor.[1] The P2X7 receptor is a trimeric, ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory responses.[1][2][3]
The primary mechanism of action of this compound involves binding to an allosteric site on the P2X7 receptor. This binding site is located at the interface between two subunits of the receptor, in a pocket that is separate from the orthosteric binding site for ATP.[2] By binding to this allosteric pocket, this compound induces a conformational change in the receptor that prevents the channel from opening, even when ATP is bound.[2] This non-surmountable antagonism means that increasing the concentration of the agonist (ATP) cannot fully overcome the inhibitory effect of this compound.[1]
Studies involving site-directed mutagenesis have been instrumental in mapping the binding site of this compound.[2] These studies have identified key amino acid residues within the intersubunit allosteric pocket that are crucial for the binding and antagonist activity of this compound.[2]
Notably, this compound is a racemic mixture, and its antagonistic effects are primarily attributed to its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[3][4] The (R)-enantiomer is a full antagonist of both human and mouse P2X7, while the (S)-enantiomer is ineffective on the mouse P2X7 receptor.[4]
Signaling Pathway Modulation
The antagonism of the P2X7 receptor by this compound leads to the inhibition of several key downstream signaling events that are triggered by ATP binding.
As depicted in Figure 1, the binding of ATP to the P2X7 receptor normally triggers the opening of its ion channel, leading to:
-
Calcium Influx: A rapid and sustained influx of extracellular calcium (Ca²⁺).[1]
-
Large Pore Formation: The formation of a non-selective pore that allows the passage of larger molecules, such as the fluorescent dye YO-PRO-1.[1]
These initial events then trigger further downstream signaling, most notably the activation of the NLRP3 inflammasome.[5] This multi-protein complex is responsible for the cleavage and maturation of pro-inflammatory cytokines, leading to the release of interleukin-1β (IL-1β).[5][6]
This compound, by preventing the initial channel opening, effectively blocks all of these subsequent events. It inhibits BzATP-mediated calcium influx and ATP-mediated IL-1β release in vitro.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key findings.
Table 1: Antagonist Potency of this compound at the Human P2X7 Receptor
| Assay Type | Cell Line | Measured Effect | Potency (KB / IC50) | Reference |
| Membrane Current | HEK cells | Inhibition of P2X7 receptor responses | KB: 5 - 20 nM | [1] |
| Calcium Influx | HEK cells | Inhibition of BzATP-mediated Ca²⁺ influx | KB: 15 nM | |
| Dye Uptake (YO-PRO-1) | HEK cells | Inhibition of ATP- or BzATP-evoked fluorescence | KB values not significantly different from other assays | [7] |
| IL-1β Release | THP-1 cells | Inhibition of ATP-evoked IL-1β release | IC50: 90 nM, KB: 92 nM | [1][6][8] |
Table 2: Species Selectivity of this compound
| Species | Receptor | Potency | Reference |
| Human | P2X7 | Potent antagonist (KB: 5 - 7 nM) | |
| Rat | P2X7 | >500-fold less effective (KB > 10,000 nM) | [1] |
| Mouse | P2X7 | (R)-enantiomer is a full antagonist, (S)-enantiomer is ineffective | [4] |
Table 3: Enantiomer Potency of this compound at the Human P2X7 Receptor
| Enantiomer | Potency (IC50) | Reference |
| (R)-AZ11645373 | 32.9 nM | [4] |
| (S)-AZ11645373 | Fully inhibits, but less potent than (R)-form | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.
Cell Culture and Receptor Expression
-
HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are commonly used for the heterologous expression of P2X receptors. Cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are transiently or stably transfected with plasmids encoding the human or rat P2X7 receptor.[1][6]
-
THP-1 Cells: The human monocytic cell line THP-1 is used to study endogenous P2X7 receptor function, particularly IL-1β release. Cells are cultured in RPMI-1640 medium. For IL-1β release assays, cells are often primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β.[1][6]
In Vitro Assays
-
Membrane Current Measurements (Electrophysiology): Whole-cell patch-clamp recordings are performed on HEK cells expressing the P2X7 receptor. Cells are voltage-clamped, and membrane currents are recorded in response to the application of a P2X7 agonist (e.g., ATP or BzATP) in the presence and absence of various concentrations of this compound.[1][6]
-
Calcium Influx Assays: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity is monitored over time using a fluorescence plate reader or microscope. An increase in fluorescence upon the addition of a P2X7 agonist indicates calcium influx. The inhibitory effect of this compound is determined by pre-incubating the cells with the compound before agonist stimulation.[1][3]
-
Dye Uptake Assays (Pore Formation): The uptake of fluorescent dyes like YO-PRO-1, which can only enter cells through large pores, is measured. Cells are incubated with the dye and a P2X7 agonist, with or without this compound. An increase in intracellular fluorescence, measured by flow cytometry or fluorescence microscopy, indicates pore formation.[1][7]
-
IL-1β Release Assays: LPS-primed THP-1 cells are treated with a P2X7 agonist in the presence or absence of this compound. After a specific incubation period, the cell culture supernatant is collected, and the concentration of IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).[1][6]
Off-Target Effects
While this compound is a highly selective antagonist for the P2X7 receptor, some studies have suggested potential off-target effects. For instance, one study reported that this compound can inhibit the production of the pro-inflammatory chemokine IL-8 in endothelial cells through a P2X7-independent mechanism.[5] This suggests that at certain concentrations, this compound may interact with other cellular targets. Researchers should be mindful of these potential off-target activities when interpreting experimental results.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for studying the role of the P2X7 receptor in health and disease. Its mechanism of action as a potent and selective allosteric antagonist of the human P2X7 receptor is well-established. By binding to an intersubunit allosteric pocket, it effectively blocks ATP-induced ion channel opening and subsequent downstream signaling events, including calcium influx, large pore formation, and NLRP3 inflammasome-dependent IL-1β release. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into its potential off-target effects will provide a more complete understanding of its pharmacological profile.
References
- 1. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pharmacological Evaluation of Enantiomers of AZ11645373 against the P2X7 Receptor | Scilit [scilit.com]
- 5. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
AZ 11645373: A Technical Guide to a Potent and Selective P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AZ 11645373, a potent and selective antagonist of the human P2X7 receptor (P2X7R). The P2X7 receptor, an ATP-gated cation channel, is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention in a range of diseases, including chronic pain and neurodegenerative disorders.[1][2][3] this compound serves as a critical research tool for elucidating the physiological and pathological roles of the P2X7 receptor. This guide details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Compound Characteristics
This compound is a member of the cyclic imide class of compounds.[1] It functions as a non-competitive, allosteric antagonist, binding to a pocket at the interface between P2X7 receptor subunits, which is distinct from the orthosteric ATP-binding site.[2][4][5] This binding mechanism prevents the ATP-mediated conformational changes required for channel opening and subsequent downstream signaling.[2] A key feature of this compound is its high selectivity for the human P2X7 receptor over other P2X subtypes and its significant species specificity, being over 500-fold less effective at the rat P2X7 receptor.[1][6]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound across various functional assays.
Table 1: In Vitro Potency of this compound at Human P2X7 Receptor
| Assay Type | Cell Line | Agonist | Potency Metric | Value (nM) | Reference |
| Membrane Current (Electrophysiology) | HEK-hP2X7R | ATP | KB | 5 - 20 | [1][3][6] |
| Calcium Influx (Fluo-4) | HEK-hP2X7R | BzATP | KB | 15 | |
| Dye Uptake (YO-PRO-1) | HEK-hP2X7R | BzATP | KB | ~20 | [1] |
| Dye Uptake (YO-PRO-1) | THP-1 | BzATP | KB | ~30 | [1] |
| IL-1β Release (ELISA) | LPS-stimulated THP-1 | ATP | IC50 / KB | 90 / 92 | [1][6][7] |
KB: Dissociation equilibrium constant for an antagonist. IC50: Half-maximal inhibitory concentration. HEK-hP2X7R: Human Embryonic Kidney cells stably expressing the human P2X7 receptor. THP-1: Human monocytic cell line. BzATP: 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate, a potent P2X7 agonist.
Table 2: Species Selectivity and P2X Subtype Specificity of this compound
| Receptor Target | Potency / Effect | Reference |
| Human P2X7 | Potent Antagonist (KB: 5-20 nM) | [1] |
| Rat P2X7 | >500-fold less effective; <50% inhibition at 10,000 nM | [1][6] |
| Human P2X1, P2X3, P2X4, P2X5 | No agonist or antagonist action up to 10,000 nM | [1][6] |
| Rat P2X2, P2X2/3 | No agonist or antagonist action up to 10,000 nM | [1][6] |
Mechanism of Action and Signaling
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events.[8][9] This includes the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺.[9] The sustained K⁺ efflux is a critical signal for the assembly of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[10][11] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, secretable form, IL-1β, a potent pro-inflammatory cytokine.[10] this compound acts as an allosteric antagonist to block these initial P2X7R-mediated events.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2X7R antagonism. The following are protocols for key assays used in the characterization of this compound.
P2X7R-Mediated Dye Uptake Assay (YO-PRO-1)
This assay measures the formation of the large, non-selective pore that is a hallmark of sustained P2X7R activation.[1][12]
-
Objective: To quantify the inhibitory effect of this compound on agonist-induced pore formation in cells expressing the human P2X7 receptor.
-
Materials:
-
HEK293 cells stably expressing hP2X7R or THP-1 monocytes.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
P2X7R Agonist: BzATP (e.g., 100-300 µM).
-
Antagonist: this compound (various concentrations for dose-response curve).
-
Fluorescent Dye: YO-PRO-1 Iodide.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight to allow adherence and reach appropriate confluency.[12]
-
Compound Pre-incubation: Wash cells gently with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[2]
-
Agonist Stimulation: Prepare a solution containing the P2X7R agonist (e.g., BzATP) and YO-PRO-1 dye in the assay buffer.
-
Add the agonist/dye solution to the wells to stimulate the receptors.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to allow for dye uptake.[12][13]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~491 nm, emission ~509 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the maximal response induced by the agonist alone. Plot the inhibition against the antagonist concentration to determine the IC50 or KB value.
IL-1β Release Assay
This assay measures a key downstream functional consequence of P2X7R activation in immune cells: the processing and release of the pro-inflammatory cytokine IL-1β.[1][14]
-
Objective: To determine the inhibitory effect of this compound on ATP-induced IL-1β release from immunologically primed monocytes.
-
Materials:
-
THP-1 human monocytic cells.
-
Priming Agent: Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
P2X7R Agonist: ATP (e.g., 5 mM).
-
Antagonist: this compound.
-
Cell culture medium.
-
Human IL-1β ELISA kit.
-
-
Protocol:
-
Cell Priming: Prime THP-1 cells with LPS for 2-4 hours to induce the expression of pro-IL-1β.[15]
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound or vehicle for 30-60 minutes.[1][15]
-
P2X7R Activation: Stimulate the cells by adding a high concentration of ATP (e.g., 5 mM) for 30-60 minutes.[1][15]
-
Supernatant Collection: Centrifuge the plates/tubes to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage inhibition of IL-1β release against the concentration of this compound.
Calcium Influx Assay
This assay provides a real-time measurement of the initial ion channel function of the P2X7R upon activation.
-
Objective: To measure the inhibition of agonist-induced intracellular calcium elevation by this compound.
-
Materials:
-
HEK293 cells stably expressing hP2X7R.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
P2X7R Agonist: ATP or BzATP.
-
Antagonist: this compound.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and injection capabilities.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with this compound or vehicle for 15-30 minutes.[15]
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.
-
Agonist Injection: Inject the P2X7R agonist into the wells while continuously recording the fluorescence intensity over time to capture the transient calcium peak.
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) in response to the agonist. Determine the IC50 value for this compound by plotting the inhibition of the calcium response against the antagonist concentration.
Logical Framework: Suitability as a Research Tool
The specific pharmacological properties of this compound make it an excellent tool for investigating the human P2X7 receptor. Its high potency allows for effective receptor blockade at low nanomolar concentrations, while its selectivity ensures that observed effects are attributable to P2X7R antagonism and not off-target interactions with other P2X subtypes.
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. apexbt.com [apexbt.com]
- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.unife.it [iris.unife.it]
- 10. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 11. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
AZ 11645373: A Comprehensive Technical Guide to a Potent and Selective P2X7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1] Developed by AstraZeneca, this small molecule has emerged as a critical tool for investigating the physiological and pathological roles of the P2X7 receptor, particularly in the context of inflammation.[2] The P2X7 receptor is predominantly expressed on immune cells and is a key player in inflammatory responses, making it an attractive therapeutic target for a range of diseases. This guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound.
Discovery and History
This compound was identified through high-throughput screening efforts by AstraZeneca aimed at discovering novel inhibitors of the P2X7 receptor. It belongs to a series of cyclic imide compounds that were found to inhibit P2X7 receptor-mediated dye uptake in the human monocytic cell line THP-1.[2] Its chemical name is 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione.[3] Subsequent characterization revealed its high potency and remarkable selectivity for the human P2X7 receptor over its rodent orthologs and other P2X receptor subtypes, establishing it as a valuable research tool.[2][4]
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the P2X7 receptor.[5] This means it does not directly compete with ATP for its binding site but instead binds to a distinct, allosteric site on the receptor protein.[5] This binding event induces a conformational change in the receptor that prevents its activation by ATP, thereby inhibiting downstream signaling events. The binding site for this compound has been mapped to an intersubunit pocket, separate from the orthosteric ATP binding site.[5]
P2X7 Receptor Signaling Pathway
The P2X7 receptor is a key regulator of inflammation, and its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of intracellular events.[6] A primary consequence of P2X7 receptor activation is the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux is a critical signal for the activation of the NLRP3 inflammasome.[7][8][9] The assembled inflammasome then activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently released from the cell.[6][9] this compound, by blocking the initial activation of the P2X7 receptor, effectively inhibits this entire downstream signaling cascade.
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key pharmacological data.
Table 1: In Vitro Potency of this compound at the Human P2X7 Receptor
| Assay Type | Cell Line | Agonist | Potency (IC₅₀/K₋) | Reference |
| Membrane Current | HEK cells | ATP/BzATP | 5 - 20 nM (K₋) | [2][4] |
| Calcium Influx | HEK cells | BzATP | 15 nM (K₋) | [3] |
| YO-PRO-1 Uptake | HEK cells | ATP/BzATP | ~5 - 20 nM (K₋) | [10] |
| IL-1β Release | THP-1 cells | ATP | 90 nM (IC₅₀) | [2][4][10] |
Table 2: Species Selectivity of this compound
| Species | Receptor | Potency | Reference |
| Human | P2X7 | 5 - 7 nM (K₋) | [3] |
| Rat | P2X7 | > 10,000 nM (K₋) | [3] |
Table 3: Selectivity Profile of this compound against other P2X Receptors
| Receptor Subtype | Activity | Reference |
| Human P2X1 | No agonist or antagonist action up to 10 µM | [2][4] |
| Rat P2X2 | No agonist or antagonist action up to 10 µM | [2][4] |
| Human P2X3 | No agonist or antagonist action up to 10 µM | [2][4] |
| Rat P2X2/3 | No agonist or antagonist action up to 10 µM | [2][4] |
| Human P2X4 | No agonist or antagonist action up to 10 µM | [2] |
| Human P2X5 | No agonist or antagonist action up to 10 µM | [2][4] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the P2X7 receptor channel in response to ATP and the inhibitory effect of this compound.
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured on glass coverslips.
-
Recording Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH 7.3.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.3.
-
-
Procedure:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with a cell.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
ATP or BzATP is applied to the cell to evoke an inward current.
-
This compound is pre-incubated with the cell before co-application with the agonist to determine its inhibitory effect on the current.
-
Currents are recorded and analyzed to determine the potency (K₋) of this compound.
-
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration upon P2X7 receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.
-
Cell Preparation: HEK293 cells expressing the human P2X7 receptor are seeded in a 96-well black, clear-bottom plate.
-
Reagents:
-
Fluo-4 AM loading solution (in a physiological buffer like HBSS).
-
P2X7 receptor agonist (ATP or BzATP).
-
This compound solutions at various concentrations.
-
-
Procedure:
-
Cells are loaded with Fluo-4 AM by incubating with the loading solution for 45-60 minutes at 37°C.
-
The loading solution is removed, and cells are washed with buffer.
-
Cells are pre-incubated with different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken.
-
The P2X7 receptor agonist is added to the wells to stimulate calcium influx.
-
Fluorescence intensity is measured over time (excitation ~490 nm, emission ~525 nm).
-
The change in fluorescence is used to determine the inhibitory effect of this compound.
-
YO-PRO-1 Uptake Assay
This assay measures the uptake of the fluorescent dye YO-PRO-1, which can permeate the large pore that forms upon sustained P2X7 receptor activation.
-
Cell Preparation: HEK293 cells expressing the human P2X7 receptor are seeded in a 96-well plate.
-
Reagents:
-
YO-PRO-1 iodide solution (e.g., 2 µM in PBS).
-
P2X7 receptor agonist (ATP or BzATP).
-
This compound solutions at various concentrations.
-
-
Procedure:
-
Cells are washed and incubated with a solution containing YO-PRO-1 and the desired concentration of this compound for a short period (e.g., 10-15 minutes).
-
The P2X7 receptor agonist is added to the wells.
-
The plate is incubated for a specified time (e.g., 15-30 minutes).
-
Fluorescence is measured using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
Increased fluorescence indicates YO-PRO-1 uptake and P2X7 receptor activation.
-
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the amount of mature IL-1β released from cells, a key downstream consequence of P2X7 receptor and inflammasome activation.
-
Cell Preparation: THP-1 human monocytic cells are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA) and primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Procedure:
-
Primed THP-1 cells are pre-incubated with various concentrations of this compound for 30 minutes.
-
ATP is added to the cells to activate the P2X7 receptor and induce IL-1β release.
-
The cells are incubated for a specified time (e.g., 30-60 minutes).
-
The cell culture supernatant is collected.
-
The concentration of IL-1β in the supernatant is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
References
- 1. AZ-11645373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 8. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 9. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
chemical structure and properties of AZ 11645373
An In-depth Technical Guide to AZ 11645373: A Potent and Selective P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective antagonist of the human P2X7 receptor, a key player in inflammatory and neurological signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a detailed summary of its pharmacological data, methodologies for key in vitro experiments, and a visualization of its role in the P2X7 signaling cascade. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies of P2X7 receptor function and as a potential therapeutic agent.
Chemical Structure and Properties
This compound, with the chemical name 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione, is a small molecule inhibitor belonging to the cyclic imide class of compounds.[1][2] It is a racemic mixture, and recent studies have begun to characterize the distinct pharmacological properties of its individual enantiomers.[3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-[1-[[(3'-Nitro[1,1'-biphenyl]-4-yl)oxy]methyl]-3-(4-pyridinyl)propyl]-2,4-thiazolidinedione | [5] |
| Molecular Formula | C₂₄H₂₁N₃O₅S | [5] |
| Molecular Weight | 463.51 g/mol | [5] |
| CAS Number | 227088-94-0 | [5] |
| SMILES | O=C(N1C(COC2=CC=C(C3=CC=CC(--INVALID-LINK--=O)=C3)C=C2)CCC4=CC=NC=C4)SCC1=O | [6] |
| Purity | ≥98% (HPLC) | [5] |
| Solubility | Soluble in DMSO (up to 10 mM) | [5] |
| Appearance | Solid | [7] |
Mechanism of Action
This compound acts as a non-surmountable antagonist of the human P2X7 receptor.[1][8] This indicates an allosteric mechanism of inhibition, where the compound binds to a site on the receptor distinct from the ATP binding site.[9] This allosteric binding prevents the conformational changes required for channel opening and subsequent downstream signaling.[4] The binding site for this compound has been mapped to an allosteric pocket at the interface between two subunits of the trimeric P2X7 receptor.[9]
A notable characteristic of this compound is its species selectivity. It is a highly potent antagonist of the human P2X7 receptor but is significantly less effective against the rat P2X7 receptor, with a more than 500-fold difference in potency.[1][8] This species difference is attributed to variations in the amino acid residues within the allosteric binding pocket.[3][4]
P2X7 Receptor Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation or cell damage, leads to the opening of a non-selective cation channel.[4] This results in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. Prolonged activation leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da, such as the fluorescent dye YO-PRO-1.[4] This triggers a cascade of downstream signaling events, most notably the activation of the NLRP3 inflammasome, leading to the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[4] this compound effectively blocks these ATP-induced events.
P2X7 signaling and inhibition by this compound.
Quantitative Pharmacological Data
The potency of this compound has been characterized in various in vitro assays, primarily using human embryonic kidney (HEK293) cells recombinantly expressing the human P2X7 receptor and the human monocytic cell line THP-1, which endogenously expresses the receptor.
Table 2: In Vitro Potency of this compound at the Human P2X7 Receptor
| Assay Type | Cell Line | Agonist | Potency Value (nM) | Reference(s) |
| Membrane Current Inhibition (KB) | HEK293 | ATP | 5 | [1][8] |
| Membrane Current Inhibition (KB) | HEK293 | BzATP | 7 | [1][8] |
| Calcium Influx Inhibition (KB) | HEK293 | BzATP | 15 | [5] |
| YO-PRO-1 Uptake Inhibition (KB) | HEK293 | BzATP | 20 | [1][8] |
| IL-1β Release Inhibition (IC50) | THP-1 | ATP | 90 | [1][6][7][8] |
| IL-1β Release Inhibition (KB) | THP-1 | ATP | 92 | [5][6] |
BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate) is a potent P2X7 receptor agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
HEK293 Cells: Stably transfected human embryonic kidney (HEK293) cells expressing the human P2X7 receptor are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic such as G418 (800 µg/ml).[3] Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
THP-1 Cells: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine. For differentiation into a macrophage-like phenotype, cells are often treated with phorbol (B1677699) 12-myristate 13-acetate (PMA). For IL-1β release assays, THP-1 cells are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.[10]
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion channel activity of the P2X7 receptor.
Workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: HEK293 cells expressing the human P2X7 receptor are plated on glass coverslips and allowed to adhere.[3]
-
Recording Solutions:
-
Intracellular (pipette) solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH 7.3 with NaOH.
-
Extracellular solution (in mM): 147 NaCl, 10 HEPES, 2 CaCl₂, 13 D-glucose, pH 7.3 with NaOH.
-
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. Cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: this compound is pre-applied for 2-5 minutes before co-application with an agonist (ATP or BzATP). Currents are recorded in response to agonist application.
-
Data Analysis: The inhibition of the agonist-induced current by this compound is measured. The equilibrium dissociation constant (KB) is calculated using the appropriate pharmacological equations for non-surmountable antagonism.[8]
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of large membrane pores upon P2X7 receptor activation.
Methodology:
-
Cell Seeding: HEK293-hP2X7 cells are seeded into 96-well black, clear-bottom plates.[7]
-
Antagonist Incubation: Cells are washed with a low-divalent cation solution and then incubated with various concentrations of this compound for 10-15 minutes at 37°C.[7][8]
-
Agonist and Dye Application: A solution containing the P2X7 agonist (e.g., BzATP) and the fluorescent dye YO-PRO-1 (typically 1-2 µM) is added to the wells.[5][7]
-
Fluorescence Measurement: The plate is incubated for 10-30 minutes at room temperature, protected from light. The increase in fluorescence, which occurs when YO-PRO-1 enters the cell and binds to nucleic acids, is measured using a microplate reader (excitation ~491 nm, emission ~509 nm).[5][7]
-
Data Analysis: The inhibition of agonist-induced YO-PRO-1 uptake is plotted against the concentration of this compound to determine the KB value.[8]
Interleukin-1β (IL-1β) Release Assay
This assay quantifies the inhibition of a key inflammatory output of P2X7 receptor activation.
Workflow for the IL-1β release assay.
Methodology:
-
Cell Priming: THP-1 cells are seeded in multi-well plates and primed with LPS (e.g., 1 µg/mL) for 4 to 24 hours to induce the expression of pro-IL-1β.[1][10]
-
Antagonist Incubation: After priming, cells are washed and then pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.[1]
-
Agonist Stimulation: ATP (typically in the mM range) is added to the wells to stimulate the P2X7 receptor, and the cells are incubated for an additional 30-60 minutes.[1][10]
-
Supernatant Collection: The cell culture supernatants are collected.
-
Quantification: The concentration of mature IL-1β in the supernatants is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.[10]
-
Data Analysis: The concentration-dependent inhibition of ATP-induced IL-1β release by this compound is determined, and the IC₅₀ value is calculated from the resulting dose-response curve.[1]
Conclusion
This compound is a well-characterized, potent, and selective allosteric antagonist of the human P2X7 receptor. Its species selectivity and established in vitro activity make it an invaluable tool for elucidating the physiological and pathological roles of the P2X7 receptor. The detailed chemical, pharmacological, and methodological information provided in this guide serves to support its effective use in research and drug development programs targeting inflammatory and neurological disorders.
References
- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiology on P2X7-HEK cells [bio-protocol.org]
- 4. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 7. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
AZ11645373 and its Interaction with the P2X7 Receptor
An In-depth Technical Guide on the AZ11645373 Binding Site on the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of AZ11645373, a potent and selective antagonist of the human P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention.
AZ11645373 is a non-competitive, allosteric antagonist of the human P2X7 receptor.[1] Its binding site is distinct from the orthosteric ATP-binding site and is located within a groove at the interface between two subunits of the trimeric P2X7 receptor.[1][2][3] This allosteric modulation by AZ11645373 effectively inhibits receptor function, preventing ion channel opening and subsequent downstream signaling events.[1]
The antagonistic effects of AZ11645373 are primarily attributed to its (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[4][5][6]
Quantitative Data: Binding Affinity and Potency
The potency of AZ11645373 and its enantiomers has been determined across various assays and species, highlighting its selectivity for the human P2X7 receptor.
| Compound | Species | Assay | Parameter | Value (nM) | Reference |
| Racemic AZ11645373 | Human | ATP-evoked currents (hP2X7-2Nβ chimera) | IC50 | ~30 | [2] |
| Racemic AZ11645373 | Human | ATP-evoked IL-1β release (THP-1 cells) | IC50 | 90 | [7][8][9] |
| Racemic AZ11645373 | Human | Non-surmountable inhibition | KB | 5 - 20 | [8][9] |
| (R)-AZ11645373 | Human | P2X7 Inhibition | IC50 | 32.9 | [4][5][6] |
| (S)-AZ11645373 | Human | P2X7 Inhibition | IC50 | 1340 | [5] |
| (R)-AZ11645373 | Mouse | P2X7 Inhibition | IC50 | 4940 | [5] |
| (S)-AZ11645373 | Mouse | P2X7 Inhibition | Ineffective | - | [4][5][6] |
| Racemic AZ11645373 | Rat | P2X7 receptor-mediated currents | Inhibition | >500-fold less effective than on human | [8] |
Molecular Determinants of AZ11645373 Binding
Site-directed mutagenesis studies have identified key amino acid residues within the allosteric binding pocket that are crucial for the binding of AZ11645373 and contribute to its species selectivity. The differences in these residues between human, rat, and mouse P2X7 receptors explain the observed variations in antagonist potency.
Key residues in the human P2X7 receptor that interact with AZ11645373 include:
-
Phenylalanine 95 (F95): This residue is considered a pivotal molecular gateway. The (R)-enantiomer of AZ11645373 is thought to form specific interactions with F95.[4][5][6] Mutation of this residue to the corresponding residue in the rat receptor (Leucine) reduces antagonist sensitivity.[2]
-
Phenylalanine 108 (F108) [5]
-
Valine 312 (V312) [5]
The species-specific differences in these residues (A312, Y108, and L95 in rat P2X7) are responsible for the lower efficacy of AZ11645373 on the rat and mouse receptors.[5]
Experimental Protocols
The characterization of the AZ11645373 binding site and its inhibitory effects on the P2X7 receptor has been achieved through a variety of experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand to a receptor.
-
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of AZ11645373 for the P2X7 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the P2X7 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the allosteric site of the P2X7 receptor (e.g., [³H]-compound-17) in the presence of varying concentrations of AZ11645373.[1]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Patch-Clamp Electrophysiology
This technique allows for the measurement of ion channel activity.
-
Objective: To measure the effect of AZ11645373 on ATP-induced currents through the P2X7 receptor.
-
General Protocol:
-
Cell Preparation: HEK293 cells stably expressing the human P2X7 receptor (or relevant chimeras/mutants) are cultured on coverslips.
-
Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. The cell is held at a specific membrane potential.
-
Agonist Application: ATP or a more potent agonist like BzATP is applied to the cell to activate the P2X7 receptors and elicit an inward current.
-
Antagonist Application: AZ11645373 is pre-applied or co-applied with the agonist to determine its inhibitory effect on the ATP-induced current.
-
Data Analysis: The peak current amplitude in the presence of different concentrations of AZ11645373 is measured and plotted to generate a concentration-response curve and determine the IC50 value.[2]
-
Calcium Imaging Assays
These assays measure changes in intracellular calcium concentration, a key downstream event of P2X7 receptor activation.
-
Objective: To assess the inhibitory effect of AZ11645373 on agonist-induced calcium influx.
-
General Protocol:
-
Cell Loading: Cells expressing the P2X7 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Stimulation: An agonist (ATP or BzATP) is added to the cells to stimulate P2X7 receptor activation and subsequent calcium influx, leading to an increase in fluorescence.
-
Inhibition: The experiment is repeated in the presence of varying concentrations of AZ11645373 to measure its ability to block the agonist-induced fluorescence increase.
-
Data Analysis: The change in fluorescence intensity is quantified to determine the concentration-dependent inhibition by AZ11645373 and calculate its IC50.
-
IL-1β Release Assay
This assay measures the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 activation in immune cells.
-
Objective: To determine the potency of AZ11645373 in a physiologically relevant cellular context.
-
General Protocol:
-
Cell Culture and Priming: Human monocytic THP-1 cells are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Antagonist Treatment: The primed cells are pre-incubated with different concentrations of AZ11645373.
-
P2X7 Activation: The cells are then stimulated with ATP to activate the P2X7 receptor and trigger the assembly of the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.
-
Quantification: The concentration of IL-1β in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are used to generate a concentration-inhibition curve and calculate the IC50 value for AZ11645373.[7][8][9]
-
P2X7 Receptor Signaling and Inhibition by AZ11645373
The activation of the P2X7 receptor by extracellular ATP initiates a cascade of intracellular signaling events. AZ11645373, by binding to its allosteric site, prevents the conformational changes necessary for channel opening, thereby blocking these downstream pathways.
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling and its inhibition by AZ11645373.
Experimental Workflow for Antagonist Characterization
Caption: Experimental workflow for characterizing AZ11645373.
Conclusion
AZ11645373 is a highly potent and selective allosteric antagonist of the human P2X7 receptor. Its binding site, located at the subunit interface, has been well-characterized, and key residues responsible for its high affinity and species selectivity have been identified. The comprehensive understanding of the interaction between AZ11645373 and the P2X7 receptor, facilitated by a range of robust experimental protocols, provides a solid foundation for the development of novel therapeutics targeting P2X7-mediated inflammation and related pathologies.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
Allosteric Modulation of the P2X7 Receptor by AZ11645373: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric modulation of the P2X7 receptor by the antagonist AZ11645373. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it a significant therapeutic target.[1][2][3][4] AZ11645373 is a potent and selective antagonist of the human P2X7 receptor, functioning as a valuable tool for studying its physiological and pathological roles.[3][5][6]
Mechanism of Action and Binding Site
AZ11645373 acts as a non-competitive, negative allosteric modulator of the P2X7 receptor.[7] This means it does not directly compete with the endogenous agonist, ATP, for its binding site. Instead, AZ11645373 binds to a distinct allosteric pocket located at the interface between two subunits of the trimeric P2X7 receptor.[1] This binding event induces a conformational change in the receptor that prevents channel opening, even when ATP is bound.[8]
The allosteric binding site for AZ11645373 is situated in a hydrophobic groove, in proximity to but separate from the orthosteric ATP binding site.[1][9] Site-directed mutagenesis studies have identified key amino acid residues that are critical for the binding of AZ11645373 and explain its species selectivity.[8][10] Specifically, residues such as Phe95, Phe108, and Val312 in the human P2X7 receptor are pivotal for its high-affinity binding.[8][10] The corresponding residues in the rat P2X7 receptor (Leu95, Tyr108, and Ala312) contribute to the significantly lower potency of AZ11645373 for the rodent ortholog.[8][10]
Recent studies have also highlighted the stereospecificity of this interaction, with the (R)-enantiomer of AZ11645373 being significantly more potent than the (S)-enantiomer at the human P2X7 receptor.[10][11][12] The (R)-enantiomer is thought to form specific interactions with Phe95, which acts as a molecular gateway to lock the channel in a closed state.[10][11][12]
Quantitative Data
The inhibitory potency of AZ11645373 on the human P2X7 receptor has been quantified across various functional assays. The following tables summarize the key quantitative data.
| Assay Type | Agonist | Cell Type | Parameter | Value (nM) | Reference |
| IL-1β Release | ATP | THP-1 cells | IC50 | 90 | [3][5] |
| Calcium Influx | BzATP | HEK cells | KB | 15 | [6] |
| Membrane Currents | ATP/BzATP | HEK cells | KB | 5 - 20 | [3][5] |
| YO-PRO-1 Uptake | ATP/BzATP | HEK cells | KB | ~15-20 | [5] |
| Enantiomer | Receptor | Parameter | Value (nM) | Reference |
| (R)-AZ11645373 | human P2X7 | IC50 | 32.9 | [10][11][12] |
| (S)-AZ11645373 | human P2X7 | IC50 | 1346 | [10] |
| (R)-AZ11645373 | mouse P2X7 | IC50 | 4942 | [8][10] |
| (S)-AZ11645373 | mouse P2X7 | - | Ineffective | [10][12] |
Signaling Pathways Modulated by AZ11645373
Activation of the P2X7 receptor initiates a cascade of downstream signaling events. By inhibiting the initial ion flux, AZ11645373 effectively blocks these subsequent pathways.
Figure 1: P2X7 signaling and AZ11645373 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of P2X7 receptor modulation. Below are outlines of key experimental protocols used to characterize the effects of AZ11645373.
Patch-Clamp Electrophysiology for Membrane Current Measurement
This technique directly measures the ion flow through the P2X7 channel.
Figure 2: Patch-clamp experimental workflow.
Calcium Influx Assay using Fluorescent Indicators
This assay measures the increase in intracellular calcium upon P2X7 activation.
Materials:
-
HEK cells expressing human P2X7 receptor
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Calbryte 520 AM)
-
P2X7 agonist (e.g., BzATP)
-
AZ11645373
-
Microplate reader with fluorescence detection
Protocol:
-
Cell Seeding: Seed HEK-hP2X7 cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Load cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of AZ11645373 or vehicle control.
-
Agonist Stimulation: Add the P2X7 agonist (e.g., BzATP) to the wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the inhibition of the calcium response by AZ11645373 to determine IC50 or KB values.
IL-1β Release Assay from THP-1 Monocytes
This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 activation.
Figure 3: IL-1β release experimental workflow.
Conclusion
AZ11645373 is a highly valuable pharmacological tool for the investigation of P2X7 receptor function. Its well-characterized allosteric mechanism of action, high potency, and selectivity for the human receptor make it an ideal probe for dissecting the complex signaling pathways mediated by P2X7 in health and disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the P2X7 receptor.
References
- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological and pathological functions of P2X7 receptor in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZ 11645373 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Species Selectivity of AZ11645373: A Technical Guide for Researchers
An In-depth Analysis of the Differential Activity of the P2X7 Antagonist AZ11645373 on Human versus Mouse Orthologs
Introduction
AZ11645373 is a potent and selective, non-competitive antagonist of the P2X7 receptor (P2X7R), a trimeric, ATP-gated ion channel.[1][2] The P2X7 receptor is heavily implicated in inflammatory processes, making it a significant target for therapeutic drug development. A critical aspect of preclinical drug development is understanding the species-specific pharmacology of a compound. This technical guide provides a comprehensive overview of the species selectivity of AZ11645373, focusing on its differential effects between human and murine P2X7 receptors. The compound exhibits marked selectivity for the human P2X7 receptor, with significantly lower potency for rodent orthologs.[3][4] This document will detail the quantitative differences in activity, the molecular basis for this selectivity, and the experimental protocols used for its characterization.
Mechanism of Action
AZ11645373 functions as a negative allosteric modulator of the P2X7 receptor.[2][3] Unlike competitive antagonists that bind to the same site as the endogenous agonist (ATP), AZ11645373 binds to a distinct allosteric pocket located at the interface between two subunits of the trimeric receptor.[1] This binding event induces a conformational change in the receptor that prevents channel opening, even when ATP is bound.[2][3] Studies have confirmed that its antagonist effects are slowly reversible and non-competitive, as it reduces the maximal response to ATP without being surmounted by increasing agonist concentrations.[2][5]
P2X7 Receptor Signaling Pathway and Antagonism by AZ11645373
The diagram below illustrates the signaling cascade initiated by P2X7 receptor activation and the point of inhibition by AZ11645373.
Quantitative Analysis of Species Selectivity
AZ11645373 demonstrates a profound difference in potency between the human P2X7 receptor and its rodent orthologs. It is highly potent at the human receptor while being characterized as a weak antagonist at both mouse and rat P2X7 receptors.[3] The following tables summarize the quantitative data from various functional assays.
Table 1: Antagonist Affinity (KB in nM) of AZ11645373 at Human P2X7 Receptors
| Cell Type | Assay Type | Agonist | KB (nM) | Reference |
| hP2X7-HEK | Ionic Current | ATP / BzATP | 9 / 7 | [5] |
| hP2X7-HEK | Calcium Influx (Fluo-4) | ATP / BzATP | 5 / 15 | [5] |
| hP2X7-HEK | Dye Uptake (YO-PRO-1) | ATP / BzATP | 20 / 17 | [5] |
| THP-1 | Dye Uptake (YO-PRO-1) | BzATP | 18 | [5] |
KB values represent the concentration of antagonist required to shift the agonist concentration-response curve by a factor of two.
Table 2: Inhibitory Concentration (IC50 in nM) of AZ11645373 at Human P2X7 Receptors
| Cell Type | Assay Type | Agonist | IC50 (nM) | Reference |
| THP-1 | IL-1β Release | ATP | 90 | [5][6] |
IC50 is the concentration of an inhibitor where the response is reduced by half.
Table 3: Comparative Potency of AZ11645373 Across Species
| Species Receptor | Assay Type | Potency / Efficacy | Reference |
| Human | Ionic Current, Ca2+ Influx, Dye Uptake | Potent Antagonist (KB: 5-20 nM) | [5] |
| Human | IL-1β Release | Potent Antagonist (IC50: 90 nM) | [6] |
| Rat | Ionic Current | >500-fold less effective than at human P2X7R (<50% inhibition at 10 µM) | [5] |
| Mouse | Not specified, but grouped with rat | Weak antagonist | [3][4] |
As the data clearly indicates, there is a substantial loss of potency of AZ11645373 at the rat P2X7 receptor, with less than 50% inhibition observed even at a high concentration of 10 µM.[5] The compound is similarly characterized as a weak antagonist for the mouse P2X7 receptor.[3]
Molecular Basis for Selectivity
The species-dependent activity of AZ11645373 is rooted in the amino acid sequence differences within the allosteric binding site of the P2X7 receptor. Studies utilizing chimeric human-rat P2X7 receptors have been instrumental in pinpointing the residues responsible for this selectivity. The nature of the amino acid at position 95 has been identified as a key determinant influencing the species selectivity of AZ11645373.[3][7] This specific residue is part of the intersubunit allosteric pocket where the antagonist binds.[1] A structural model of AZ11645373 binding is consistent with these mutational analyses and explains the observed variation in antagonist sensitivity between human and rat P2X7 receptors.[1]
Experimental Protocols
The characterization of AZ11645373's species selectivity relies on a suite of well-established cellular and molecular assays.
1. Cell Lines and Receptor Expression
-
HEK293 Cells: Human Embryonic Kidney (HEK) cells are commonly used for ectopic expression of recombinant human, rat, or mouse P2X7 receptors.[5] This allows for the study of a specific receptor ortholog in a controlled, homogenous system.
-
THP-1 Cells: A human monocytic cell line that endogenously expresses the P2X7 receptor.[5] These cells are often used for more physiologically relevant assays, such as cytokine release, after differentiation into a macrophage-like phenotype with lipopolysaccharide (LPS).[6]
2. Electrophysiology (Membrane Current Measurement)
-
Method: Whole-cell patch-clamp electrophysiology is used to directly measure the ion flow through the P2X7 channel upon activation by an agonist like ATP or BzATP.
-
Protocol: HEK cells expressing the P2X7 receptor of interest are voltage-clamped. The agonist is applied to elicit an inward current. The effect of AZ11645373 is determined by pre-incubating the cells with the antagonist before co-application with the agonist. A reduction in the current amplitude indicates antagonist activity.[5]
3. Calcium Influx Assay
-
Method: This assay measures the increase in intracellular calcium concentration following P2X7 receptor activation.
-
Protocol: Cells (e.g., hP2X7-HEK) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The baseline fluorescence is measured, after which the P2X7 agonist is added. The resulting increase in fluorescence, corresponding to calcium influx, is recorded. To test for antagonism, cells are pre-treated with AZ11645373 before agonist application.[5]
4. Dye Uptake Assay (Pore Formation)
-
Method: Sustained activation of the P2X7 receptor leads to the formation of a large, non-selective pore. This assay quantifies pore formation by measuring the uptake of large fluorescent molecules.
-
Protocol: Cells are incubated in a solution containing a fluorescent dye such as YO-PRO-1. The P2X7 agonist is added to stimulate receptor activation and pore formation, allowing the dye to enter the cell and bind to nucleic acids, causing a significant increase in fluorescence. The inhibitory effect of AZ11645373 is measured by its ability to prevent this dye uptake.[5][6]
5. Interleukin-1β (IL-1β) Release Assay
-
Method: This assay measures a key downstream functional consequence of P2X7 activation in immune cells.
-
Protocol: Human THP-1 cells are first primed with LPS to induce the expression of pro-IL-1β. The cells are then stimulated with ATP to activate the P2X7 receptor, which triggers the assembly of the NLRP3 inflammasome and the subsequent cleavage and release of mature IL-1β. AZ11645373 is added before ATP stimulation to assess its ability to inhibit this release. The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[5][6]
Experimental Workflow for Determining Species Selectivity
The logical workflow for comparing the activity of AZ11645373 on human versus mouse P2X7 receptors is depicted below.
Conclusion
The available data robustly demonstrates that AZ11645373 is a highly potent and selective antagonist of the human P2X7 receptor, acting through an allosteric mechanism. In stark contrast, it exhibits markedly lower potency against rodent P2X7 receptors, with a potency difference greater than 500-fold reported for the rat ortholog. This species selectivity is primarily attributed to variations in the amino acid sequence within the allosteric binding site. The profound difference in activity makes AZ11645373 an invaluable pharmacological tool for investigating the specific roles of the P2X7 receptor in human-derived cells and systems, but also necessitates caution when extrapolating findings from rodent models to human physiology.
References
- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Core of P2X7 Antagonism: A Technical Guide to the Enantiomers of AZ11645373
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enantiomeric specificity of the P2X7 receptor antagonist, AZ11645373. It details the distinct pharmacological activities of its (R)- and (S)-enantiomers, presenting key quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a critical resource for researchers engaged in the study of purinergic signaling and the development of novel P2X7-targeted therapeutics.
Executive Summary
AZ11645373 is a potent and selective, albeit non-surmountable, antagonist of the human P2X7 receptor, a key player in inflammation, immunity, and neuropathic pain.[1][2][3][4] Commonly used as a racemic mixture, recent studies have successfully separated and characterized its individual enantiomers, revealing that the antagonistic activity is predominantly driven by the (R)-enantiomer.[1][2][3] This guide elucidates the stereospecific interactions of the AZ11645373 enantiomers with the P2X7 receptor, highlighting significant differences in potency between species and providing detailed protocols for the assays used in their characterization. The distinct pharmacology of these enantiomers is a crucial consideration for the design and development of next-generation P2X7 modulators.[5][6][7]
Quantitative Pharmacological Data
The antagonistic potency of the (R)- and (S)-enantiomers of AZ11645373 was evaluated on both human and mouse P2X7 receptors. The following tables summarize the half-maximal inhibitory concentrations (IC50) determined from various functional assays.
Table 1: Antagonistic Potency (IC50) on Human P2X7 Receptor
| Enantiomer | Assay Type | Cell Line | Agonist | IC50 (nM) |
| (R)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | 32.9[1][2] |
| Calcium Influx | HEK-293 | BzATP | 66[1][2] | |
| (S)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | 1340[1] |
| Calcium Influx | HEK-293 | BzATP | 2675[1][2] |
Table 2: Antagonistic Potency (IC50) on Mouse P2X7 Receptor
| Enantiomer | Assay Type | Cell Line | Agonist | IC50 (nM) |
| (R)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | 4940[1] |
| (S)-AZ11645373 | YO-PRO-1 Uptake | HEK-293 | BzATP | Ineffective[1][2] |
Data clearly indicates that (R)-AZ11645373 is the more potent enantiomer at the human P2X7 receptor. A marked species difference is observed, with the (S)-enantiomer being largely inactive on the mouse receptor.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of intracellular events. This includes cation influx, leading to membrane depolarization and a rise in intracellular calcium, which in turn activates downstream signaling molecules. A key pathway involves the assembly of the NLRP3 inflammasome, leading to caspase-1 activation and the processing and release of pro-inflammatory cytokines IL-1β and IL-18.[8][9][10][11] Antagonists like AZ11645373 block these initial events.
Experimental Workflow: P2X7 Antagonist Characterization
The characterization of P2X7 antagonists such as the AZ11645373 enantiomers typically follows a multi-assay approach to determine potency and mechanism of action. This workflow progresses from initial binding or functional screening to more detailed electrophysiological analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of AZ11645373 enantiomers.
Chiral Separation of AZ11645373 Enantiomers
-
Principle : High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is used to physically separate the (R)- and (S)-enantiomers from the racemic mixture based on their differential interaction with the chiral selector in the column.[12][13][14]
-
Methodology :
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase : While the specific column for AZ11645373 separation is detailed in the primary literature, a common approach involves polysaccharide-based CSPs (e.g., Daicel Chiralpak series).[15][16]
-
Mobile Phase : A mixture of solvents such as n-hexane and isopropanol, often with an amine additive like diethylamine (B46881) (DEA) to improve peak shape, is typically used in normal-phase chromatography.[16] The exact ratio is optimized to achieve baseline resolution (Rs > 1.5).
-
Detection : UV detection at a wavelength where AZ11645373 exhibits strong absorbance.
-
Procedure : a. Dissolve racemic AZ11645373 in the mobile phase. b. Inject the sample onto the equilibrated chiral column. c. Elute the enantiomers isocratically. d. Collect the separated enantiomeric fractions. e. Confirm the purity of each fraction by re-injection.
-
Configuration Assignment : The absolute configuration ((R) or (S)) of the separated enantiomers is determined using techniques such as single-crystal X-ray diffraction or vibrational circular dichroism.[1][3][17]
-
Fluo-4 AM Calcium Influx Assay
-
Principle : This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a P2X7 agonist. Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to calcium.
-
Methodology :
-
Cell Culture : Plate HEK-293 cells stably expressing the human or mouse P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading : a. Prepare a Fluo-4 AM loading solution (e.g., 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127 in a suitable buffer like Hanks' Balanced Salt Solution (HBSS)).[9] b. Remove culture medium, wash cells with HBSS, and add the Fluo-4 AM loading solution. c. Incubate for 45-60 minutes at 37°C in the dark.[1][9] d. Wash cells gently twice with HBSS to remove extracellular dye.
-
Antagonist Incubation : a. Prepare serial dilutions of (R)- and (S)-AZ11645373 in HBSS. b. Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.[1]
-
Data Acquisition : a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm). c. Inject a P2X7 agonist solution (e.g., BzATP, final concentration ~10-100 µM) to stimulate Ca²⁺ influx. d. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis : Calculate the change in fluorescence in response to the agonist for each antagonist concentration. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
YO-PRO-1 Dye Uptake Assay
-
Principle : Prolonged activation of P2X7 receptors leads to the formation of a large, non-selective pore. This assay measures the uptake of the fluorescent dye YO-PRO-1, which is normally membrane-impermeant but can enter the cell through the P2X7 pore and fluoresce upon binding to nucleic acids.[2][3][18]
-
Methodology :
-
Cell Culture : Seed P2X7-expressing cells (e.g., HEK-293, THP-1) in a 96-well plate.
-
Antagonist Incubation : Pre-incubate the cells with serial dilutions of (R)- and (S)-AZ11645373 for 15-30 minutes at 37°C.[1]
-
Pore Formation and Dye Uptake : a. Prepare a solution containing the P2X7 agonist (e.g., BzATP) and YO-PRO-1 dye (e.g., 1-5 µM).[5] b. Add the agonist/dye solution to the wells to initiate pore formation and dye uptake. c. Incubate the plate at room temperature for 10-30 minutes, protected from light.[1]
-
Measurement : Measure the fluorescence intensity using a microplate reader (Excitation: ~491 nm, Emission: ~509 nm).[5][18]
-
Data Analysis : Determine the IC50 value by plotting the percentage of inhibition of dye uptake against the antagonist concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Principle : This technique provides a direct measure of the ion channel activity of the P2X7 receptor. It allows for the characterization of the antagonist's effect on the amplitude and kinetics of the agonist-induced currents.
-
Methodology :
-
Cell Preparation : Use single cells expressing P2X7 receptors plated on coverslips.
-
Recording Setup : a. Use a patch-clamp amplifier and data acquisition system. b. Prepare an intracellular (pipette) solution and an extracellular (bath) solution with appropriate ionic compositions.
-
Whole-Cell Recording : a. Form a high-resistance (GΩ) seal between a glass micropipette and the cell membrane. b. Rupture the cell membrane patch to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential (e.g., -60 mV).[1]
-
Assay Procedure : a. Record the baseline current. b. Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP or BzATP) to induce an inward current.[11] c. Wash out the agonist to allow the current to return to baseline. d. Perfuse the cell with a solution containing the AZ11645373 enantiomer for a set period. e. Co-apply the agonist and the antagonist and record the resulting current.
-
Data Analysis : Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. Calculate the percentage of inhibition to determine the antagonist's potency and to investigate the mechanism of inhibition (e.g., surmountable vs. non-surmountable).[4]
-
Conclusion
The pharmacological evaluation of AZ11645373's enantiomers unequivocally demonstrates that the (R)-enantiomer is the primary driver of its P2X7 antagonistic activity, particularly at the human receptor. The significant stereoselectivity and species-dependent differences observed underscore the importance of chiral purity in the development of targeted therapeutics. The methodologies and data presented in this guide provide a robust framework for the continued investigation of P2X7 pharmacology and the rational design of novel, potent, and enantiomerically pure P2X7 receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 5. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 11. Pharmacological characterization of the P2X(7) receptor on human macrophages using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hellobio.com [hellobio.com]
- 18. researchgate.net [researchgate.net]
The Role of AZ11645373 in Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ11645373 is a potent and highly selective, non-competitive antagonist of the human P2X7 receptor (P2X7R).[1][2] This receptor, an ATP-gated ion channel, plays a pivotal role in inflammation, particularly in the activation of the NLRP3 inflammasome.[3][4] By blocking the P2X7R, AZ11645373 effectively inhibits the downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1][5] This technical guide provides a comprehensive overview of the mechanism of action of AZ11645373, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The P2X7 Receptor and NLRP3 Inflammasome
The P2X7 receptor is a key player in the innate immune response.[3] Expressed predominantly on immune cells like macrophages and microglia, its activation by high concentrations of extracellular ATP—a damage-associated molecular pattern (DAMP) released from stressed or dying cells—triggers the formation of a non-selective pore in the cell membrane.[3][6] This leads to a significant efflux of intracellular potassium (K+), a critical trigger for the assembly of the NLRP3 inflammasome.[3][4]
The NLRP3 inflammasome is a multi-protein complex that, once assembled, activates caspase-1.[7][8] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[4][8] Dysregulation of the P2X7R-NLRP3 inflammasome axis is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[9][10]
AZ11645373: A Selective P2X7 Receptor Antagonist
AZ11645373 is a cyclic imide compound that acts as an allosteric antagonist of the human P2X7R.[11][12] It binds to an allosteric site on the receptor, distinct from the ATP binding site, and induces a conformational change that prevents channel opening and subsequent pore formation.[11][13] This action is non-competitive, meaning that increasing concentrations of the agonist (ATP) cannot overcome the inhibitory effect of AZ11645373.[1][12] A key characteristic of AZ11645373 is its high species selectivity, demonstrating potent antagonism at the human P2X7R while being significantly less effective at the rat P2X7R.[1]
Quantitative Data: Inhibitory Potency of AZ11645373
The inhibitory activity of AZ11645373 has been quantified across various cellular assays. The following tables summarize the key potency values (IC50 and KB) for its effects on different P2X7R-mediated responses.
| Assay Type | Cell Line | Agonist | Potency (IC50/KB) | Reference |
| IL-1β Release | LPS-activated THP-1 cells | ATP | IC50 = 90 nM | [1][2] |
| IL-1β Release | LPS-activated THP-1 cells | ATP | KB = 92 nM | [14] |
| Membrane Current Inhibition | HEK cells expressing hP2X7R | ATP/BzATP | KB = 5 - 20 nM | [1][2] |
| Cytosolic Calcium Increase | HEK cells expressing hP2X7R | BzATP | KB = 15 nM | |
| YO-PRO-1 Uptake | HEK cells expressing hP2X7R | ATP/BzATP | KB = 5 - 7 nM | |
| YO-PRO-1 Uptake | THP-1 cells | ATP/BzATP | KB = 10 nM | [1] |
IC50: Half-maximal inhibitory concentration. KB: Antagonist dissociation constant.
Signaling Pathway and Mechanism of Inhibition
The signaling pathway leading from P2X7R activation to IL-1β release and the inhibitory action of AZ11645373 are depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of AZ11645373.
IL-1β Release Assay
This assay measures the ability of AZ11645373 to inhibit ATP-induced IL-1β release from immune cells.
Cell Culture and Priming:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
To induce pro-IL-1β expression (priming), cells are treated with lipopolysaccharide (LPS; 100 ng/mL) for 3-4 hours.[5]
Inhibition and Stimulation:
-
After priming, the medium is replaced with a low-serum medium.
-
Cells are pre-incubated with varying concentrations of AZ11645373 for 1 hour.[5]
-
Inflammasome activation is triggered by stimulating the cells with ATP (e.g., 5 mM) for 30-60 minutes.[1]
Measurement:
-
The cell culture supernatant is collected.
-
The concentration of mature IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Membrane Current Measurement (Patch-Clamp Electrophysiology)
This technique directly measures the ion flow through the P2X7R channel in response to an agonist and its inhibition by AZ11645373.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express the human P2X7 receptor.
-
Cells are grown on glass coverslips for electrophysiological recording.
Recording:
-
Whole-cell patch-clamp recordings are performed. The membrane potential is typically held at -60 mV.[1]
-
An external solution containing physiological ion concentrations is used.
-
The P2X7R is activated by applying ATP or the more potent agonist, benzoylbenzoyl-ATP (BzATP).[1]
-
The inhibitory effect of AZ11645373 is assessed by co-applying it with the agonist at various concentrations.
Data Analysis:
-
The amplitude of the inward current is measured.
-
Concentration-response curves are generated to determine the KB value for AZ11645373.
Dye Uptake Assay (YO-PRO-1)
This assay assesses the formation of the large, non-selective pore associated with prolonged P2X7R activation.
Principle:
-
YO-PRO-1 is a fluorescent dye that cannot cross the membrane of healthy cells.
-
Activation of the P2X7R and subsequent pore formation allows the entry of YO-PRO-1 into the cell, where it intercalates with nucleic acids and fluoresces brightly.
Procedure:
-
HEK293 cells expressing hP2X7R or THP-1 cells are used.
-
Cells are incubated in a saline solution containing YO-PRO-1 (e.g., 3 µM).[1]
-
Cells are pre-incubated with different concentrations of AZ11645373.
-
The P2X7R is activated with ATP or BzATP.
Measurement:
-
The increase in fluorescence intensity over time is measured using a fluorescence microscope or a plate reader.
-
The rate of dye uptake is calculated to determine the inhibitory effect of AZ11645373.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for in vitro testing of P2X7R antagonists and the logical relationship of P2X7R antagonism to the inhibition of inflammasome activation.
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? [frontiersin.org]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X7 receptor antagonists modulate experimental autoimmune neuritis via regulation of NLRP3 inflammasome activation and Th17 and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
AZ 11645373: A Technical Guide for Studying Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AZ 11645373, a potent and selective antagonist of the human P2X7 receptor, for its application in neuroinflammation research. This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant signaling pathways and workflows.
Introduction to this compound and its Role in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a key player in initiating and propagating inflammatory responses within the central nervous system (CNS).[1] this compound is a highly selective and potent antagonist of the human P2X7 receptor, making it a valuable tool for investigating the role of this receptor in neuroinflammatory processes.[2] By blocking the P2X7R, this compound can inhibit downstream signaling cascades that lead to the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[3] Notably, this compound exhibits high potency for the human P2X7R but is significantly less effective on the rat P2X7R, a crucial consideration for experimental model selection.[2]
Mechanism of Action: P2X7R Antagonism and Downstream Effects
Extracellular ATP, often released in response to cellular stress or injury, acts as a danger signal in the CNS. High concentrations of ATP activate the P2X7R on microglia, the resident immune cells of the brain. This activation triggers the opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. The sustained activation of P2X7R is a critical step in the formation and activation of the NLRP3 inflammasome, a multiprotein complex.[4] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4] These cytokines are potent mediators of inflammation, contributing to the neuroinflammatory cascade. This compound exerts its anti-neuroinflammatory effects by binding to an allosteric site on the human P2X7R, preventing its activation by ATP and thereby inhibiting the entire downstream signaling pathway.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Potency of this compound on Human P2X7 Receptor
| Assay Type | Cell Line | Agonist | Parameter | Value (nM) | Reference |
| Inhibition of IL-1β Release | LPS-activated THP-1 cells | ATP | IC₅₀ | 90 | [2] |
| Inhibition of Membrane Currents | HEK293 expressing hP2X7R | BzATP | Kᵢ | 5 - 20 | [6] |
| Inhibition of Calcium Influx | HEK293 expressing hP2X7R | BzATP | Kᵢ | 15 | [7] |
| Inhibition of YO-PRO-1 Uptake | THP-1 cells | ATP | Kᵢ | ~10 | [6] |
Table 2: Species Selectivity of this compound
| Species | Receptor | Parameter | Value | Reference |
| Human | P2X7R | Kᵢ | 5 - 20 nM | [6] |
| Rat | P2X7R | IC₅₀ | >10,000 nM | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
ATP-Induced IL-1β Release Assay in THP-1 Cells
This protocol details the measurement of IL-1β released from human monocytic THP-1 cells, a common model for studying inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30 minutes.
-
-
Stimulation:
-
Stimulate the cells with 5 mM ATP for 30-60 minutes to activate the P2X7R and induce IL-1β release.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to P2X7R activation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human P2X7R
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
BzATP (a potent P2X7R agonist)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293-hP2X7R cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Inhibitor and Agonist Addition:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentration of this compound to the wells and incubate for 15 minutes.
-
Measure the baseline fluorescence using a microplate reader (Excitation/Emission ~490/525 nm).
-
Add BzATP (e.g., 100 µM) to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response obtained with the agonist alone.
-
YO-PRO-1 Uptake Assay
This assay measures the formation of large pores in the cell membrane upon P2X7R activation, which is permeable to the fluorescent dye YO-PRO-1.
Materials:
-
HEK293 cells expressing human P2X7R or THP-1 cells
-
Appropriate cell culture medium
-
YO-PRO-1 Iodide
-
This compound
-
ATP or BzATP
-
96-well plates
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
-
Assay Execution:
-
Wash the cells with a low-divalent cation solution.
-
Add a solution containing 1 µM YO-PRO-1 and the desired concentration of this compound to the cells and incubate for 10 minutes.
-
Add ATP or BzATP to stimulate the P2X7R.
-
Immediately measure the increase in fluorescence (Excitation/Emission ~491/509 nm) over time using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Quantify the rate of YO-PRO-1 uptake by measuring the slope of the fluorescence increase over time.
-
Compare the rates in the presence and absence of this compound.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Multiple Imaging Modalities for Cell-Cell Communication via Calcium Mobilizations in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. hellobio.com [hellobio.com]
- 7. Using Whole-Cell Electrophysiology and Patch-Clamp Photometry to Characterize P2X7 Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZ 11645373 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3][4][5] It functions as a non-competitive, allosteric modulator, binding to a site distinct from the ATP binding pocket.[6][7][8] This compound is a valuable tool for studying the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammatory processes, immune responses, and neurodegenerative diseases.[2][9] this compound exhibits high potency for the human P2X7 receptor, with significantly lower efficacy for the rat ortholog, making it particularly suitable for studies involving human cells or cell lines.[2][5]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| KB | HEK293 (expressing hP2X7R) | Inhibition of membrane currents, calcium influx, and YO-PRO-1 uptake | 5 - 20 nM | [1][2] |
| KB | THP-1 | Inhibition of ATP-evoked IL-1β release | 92 nM | [2][4] |
| IC50 | THP-1 | Inhibition of ATP-evoked IL-1β release | 90 nM | [1][4][5] |
| IC50 | HEK293 (expressing hP2X7R) | Inhibition of BzATP-mediated calcium influx | 15 nM | [3] |
| IC50 (R-enantiomer) | HEK293 (expressing hP2X7R) | Inhibition of P2X7 | 32.9 nM | [9] |
| IC50 (S-enantiomer) | HEK293 (expressing hP2X7R) | Inhibition of P2X7 | 1340 nM | [9] |
Signaling Pathway
The P2X7 receptor is an ATP-gated ion channel that, upon activation, allows the influx of Na+ and Ca2+. This initial activation can lead to downstream events including the opening of a larger, non-selective pore, and the activation of the NLRP3 inflammasome, culminating in the release of pro-inflammatory cytokines such as IL-1β. This compound acts as an allosteric antagonist, preventing the conformational changes required for channel opening.
Caption: P2X7 receptor signaling and inhibition by this compound.
Experimental Protocols
Inhibition of IL-1β Release from THP-1 Monocytes
This protocol details the methodology to assess the inhibitory effect of this compound on ATP-induced IL-1β release from lipopolysaccharide (LPS)-primed THP-1 human monocytes.
Materials:
-
THP-1 cells
-
RPMI 1640 medium
-
Fetal Calf Serum (FCS)
-
L-glutamine
-
Phorbol myristate acetate (B1210297) (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP
-
Human IL-1β ELISA kit
-
24-well plates
Procedure:
-
Cell Culture: Maintain THP-1 monocytes in RPMI 1640 medium supplemented with 10% FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating and Differentiation: Plate THP-1 cells in 24-well plates at a density of 6 x 105 cells/ml. Add PMA to a final concentration of 0.5 µM and incubate for 30 minutes to induce differentiation into macrophage-like cells.
-
LPS Priming: After 30 minutes, carefully remove the medium and replace it with serum-free medium containing 100 ng/ml LPS. For the experimental groups, add varying concentrations of this compound to the medium. Incubate the cells for 4 hours.
-
ATP Stimulation: Remove the LPS-containing medium and replace it with 200 µl of fresh medium containing 3 mM ATP. For the antagonist-treated wells, include the corresponding concentration of this compound. Incubate for 30 minutes.
-
Supernatant Collection: Following the incubation, collect the cell supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of IL-1β release by this compound and calculate the IC50 or KB value.
Caption: Experimental workflow for IL-1β release assay.
Assessment of P2X7R-Mediated Calcium Influx in HEK293 Cells
This protocol describes the measurement of intracellular calcium concentration changes in HEK293 cells stably expressing the human P2X7 receptor, following agonist stimulation in the presence or absence of this compound.
Materials:
-
HEK293 cells stably expressing human P2X7R
-
DMEM:F12 medium
-
Fetal Calf Serum (FCS)
-
L-glutamine
-
Fluo-4 AM
-
ATP or BzATP (P2X7R agonist)
-
This compound
-
Plate reader with fluorescence detection or flow cytometer
Procedure:
-
Cell Culture: Grow HEK293-hP2X7R cells in DMEM:F12 medium supplemented with 10% FCS and 2 mM L-glutamine at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells in a suitable format for the detection method (e.g., 96-well black-walled, clear-bottom plates for a plate reader).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol. This typically involves incubating the cells with the dye for a specific period.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15 minutes before agonist addition.
-
Agonist Stimulation: Add a P2X7R agonist, such as ATP or BzATP (e.g., 100 µM BzATP), to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a plate reader or flow cytometer. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: Analyze the fluorescence data to determine the inhibitory effect of this compound on agonist-induced calcium influx and calculate the IC50 value.
Caption: Workflow for P2X7R-mediated calcium influx assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for AZ 11645373 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Document ID: AN-AZ11645373-IV Version: 1.0 Last Updated: December 9, 2025
Introduction
AZ 11645373 is a potent and highly selective antagonist of the human P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine (B11128) 5'-triphosphate (ATP).[1][2][3][4][5] The P2X7R is a key player in inflammatory processes, making it a significant therapeutic target for a variety of inflammatory diseases.[2][3][6]
This compound acts as a non-surmountable, allosteric inhibitor.[1][2][5] Its binding site is located in an allosteric pocket at the interface between P2X7R subunits, distinct from the orthosteric ATP binding site.[1][5] A notable characteristic of this compound is its species selectivity; it is highly potent at the human P2X7 receptor while being significantly less effective at the rat P2X7 receptor, providing a valuable tool for studies on human cells and tissues.[2][3][4]
These notes provide detailed protocols for the in vitro application of this compound in common cell-based assays to study P2X7R function.
Data Presentation: Potency and Efficacy
The inhibitory activity of this compound varies depending on the assay and cell type used. The following table summarizes key quantitative data from published studies.
| Assay Type | Cell Line | Agonist | Potency Metric | Value (nM) | Reference |
| Membrane Current Inhibition | HEK293-hP2X7R | BzATP | KB | 5 - 20 | [2][3][4] |
| Calcium Influx Inhibition | HEK293-hP2X7R | BzATP | KB | 15 | [2] |
| YO-PRO-1 Dye Uptake | HEK293-hP2X7R | BzATP | KB | ~15 | [7] |
| IL-1β Release Inhibition | LPS-activated THP-1 | ATP | IC50 | 90 | [2][3][4][7] |
| IL-1β Release Inhibition | LPS-activated THP-1 | ATP | KB | 92 | [2][7] |
| Membrane Current Inhibition | HEK293-rP2X7R | BzATP | IC50 | >10,000 | [2][3] |
-
HEK293-hP2X7R: Human Embryonic Kidney 293 cells stably expressing the human P2X7 receptor.
-
THP-1: Human monocytic cell line.
-
BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, a potent P2X7R agonist.
-
IC50: Half-maximal inhibitory concentration.
-
KB: Antagonist dissociation constant.
Signaling Pathway and Mechanism of Action
This compound inhibits the downstream signaling cascade initiated by P2X7R activation. Upon binding of extracellular ATP, the P2X7R channel opens, leading to cation influx (Na+, Ca2+), K+ efflux, and, with prolonged activation, the formation of a large membrane pore permeable to molecules up to 900 Da. This cascade triggers NLRP3 inflammasome activation and subsequent release of pro-inflammatory cytokines like IL-1β. This compound binds to an allosteric site, preventing the conformational changes required for channel opening and pore formation.
Experimental Protocols
Preparation of Stock Solutions
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO.
-
Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[7] Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.1%).
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound.
Protocol 1: Calcium Influx Assay
This protocol measures the inhibition of agonist-induced intracellular calcium mobilization in HEK293 cells stably expressing human P2X7R.
Materials:
-
HEK293-hP2X7R cells
-
Black, clear-bottom 96-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
P2X7R Agonist (e.g., BzATP)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed HEK293-hP2X7R cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with Pluronic F-127 (e.g., 0.02%) in Assay Buffer.
-
Remove culture medium and add 100 µL of the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Compound Pre-incubation: Add desired concentrations of this compound (in Assay Buffer) to the wells. Include vehicle control (e.g., 0.1% DMSO).
-
Incubate for 20-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Set the excitation/emission wavelengths for Fluo-4 (e.g., 494/516 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Agonist Injection: Inject the P2X7R agonist (e.g., BzATP at a final concentration of 10-100 µM).
-
Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Normalize the data to the vehicle control response and plot a concentration-response curve to determine the KB or IC50 value for this compound.
Protocol 2: Dye Uptake (Pore Formation) Assay
This assay measures the formation of the P2X7R-associated large pore using a fluorescent dye like YO-PRO-1, which can only enter cells through the dilated pore.
Materials:
-
HEK293-hP2X7R cells
-
96-well plates
-
Low-divalent cation solution (to potentiate P2X7R activation)
-
YO-PRO-1 Iodide
-
This compound
-
P2X7R Agonist (e.g., ATP or BzATP)
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed cells as described in Protocol 4.3.
-
Compound Pre-incubation: Remove culture medium. Add 100 µL of low-divalent solution containing various concentrations of this compound and YO-PRO-1 (e.g., 1-5 µM).
-
Incubate for 20-30 minutes.
-
Agonist Stimulation: Add the P2X7R agonist to the wells.
-
Measurement: Immediately begin measuring fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes) using appropriate excitation/emission wavelengths for YO-PRO-1 (e.g., 491/509 nm).
-
Data Analysis: Determine the rate of dye uptake or the endpoint fluorescence. Normalize data to the vehicle control and calculate the inhibitory potency of this compound.
Protocol 3: IL-1β Release Assay
This protocol is designed for immune cells, such as human THP-1 monocytes, and measures the inhibition of a key downstream inflammatory output.
Materials:
-
THP-1 cells
-
RPMI-1640 medium + 10% FBS
-
Lipopolysaccharide (LPS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound
-
ATP
-
Human IL-1β ELISA Kit
Methodology:
-
Cell Priming: Plate THP-1 cells (e.g., 5 x 105 cells/well in a 24-well plate).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in RPMI-1640. This step upregulates the expression of pro-IL-1β and components of the inflammasome.
-
Inhibitor Treatment: Gently wash the cells and replace the medium with serum-free medium containing desired concentrations of this compound.[7]
-
Incubate for 30 minutes at 37°C.[7]
-
P2X7R Activation: Add ATP (e.g., 1-5 mM) to the wells to activate the P2X7R and trigger inflammasome assembly and IL-1β release.
-
Incubate for an additional 30-60 minutes at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatants. Centrifuge briefly to pellet any detached cells.
-
ELISA: Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the IL-1β concentrations to the vehicle control (LPS + ATP treatment) and plot a concentration-inhibition curve to determine the IC50 value.[2]
Important Considerations
-
Species Selectivity: Remember that this compound is over 500-fold less potent at rat P2X7R.[2][3] It is not suitable for studies involving rat or mouse cells unless very high concentrations are used, which may introduce off-target effects.
-
Cytotoxicity: At concentrations above 1 µM, this compound may induce cytotoxic effects unrelated to P2X7R expression.[8] It is recommended to perform a cell viability assay (e.g., XTT, MTS, or CellTiter-Glo) in parallel, especially when using higher concentrations or prolonged incubation times.[9]
-
Off-Target Activity: While highly selective for P2X7R over other P2X subtypes, at least one study has reported potential P2X7R-independent anti-inflammatory effects.[9] Researchers should consider appropriate controls to confirm that the observed effects are mediated through P2X7R.
-
Divalent Cations: The potency of some P2X7R antagonists can be influenced by the concentration of extracellular divalent cations (Ca2+, Mg2+). However, the potency of this compound has been shown to be unaltered by their removal.[2][3][4]
References
- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZ 11645373 for the Inhibition of IL-1β Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel.[1][2][3][4][5] The P2X7 receptor is a key player in the inflammatory cascade, and its activation by extracellular ATP triggers the assembly of the NLRP3 inflammasome.[2][6] This multi-protein complex activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, leading to its release from the cell.[7][8][9] Consequently, antagonism of the P2X7 receptor with compounds like this compound presents a promising therapeutic strategy for a variety of inflammatory diseases.[10] These application notes provide detailed protocols and quantitative data for utilizing this compound to inhibit IL-1β release in in vitro models.
Mechanism of Action: P2X7 Receptor Antagonism
The signaling pathway leading to IL-1β release is a two-step process. First, a priming signal, often a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), upregulates the expression of pro-IL-1β and components of the NLRP3 inflammasome.[6][9] The second signal, extracellular ATP, activates the P2X7 receptor, leading to K+ efflux, which is a critical step for the assembly and activation of the NLRP3 inflammasome.[3] this compound, by blocking the P2X7 receptor, prevents this ATP-mediated activation and subsequent release of mature IL-1β.[11][12]
Quantitative Data: this compound Concentration for Inhibiting IL-1β Release
The following table summarizes the effective concentrations of this compound for the inhibition of IL-1β release in various cell types and experimental conditions.
| Cell Type | Priming Agent | Stimulant | This compound Concentration | Result | Reference |
| THP-1 monocytes | LPS | ATP | IC50 = 90 nM | 50% inhibition of IL-1β release.[1][2][5] | [1][2][5] |
| THP-1 monocytes | LPS (10 µg/ml, 24h) | ATP (5 mM, 30 min) | 10, 100, 1000 nM | Concentration-dependent inhibition of IL-1β release.[2] | [2] |
| Human Monocytes | Pam3CSK4, FSL-1 | Endogenous ATP | Not specified | Inhibited IL-1β release. | [13] |
| iBMDMs | LPS (100 ng/ml, 3h) | ATP, Nigericin, etc. | Range of doses | Dose-dependent inhibition of IL-1β release.[12] | [12] |
Experimental Protocols
This section provides a detailed protocol for an in vitro assay to determine the inhibitory effect of this compound on IL-1β release from monocytic cells.
Materials
-
This compound (prepare stock solution in DMSO)
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood monocytes (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
Phosphate-Buffered Saline (PBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Protocol
-
Cell Culture and Seeding:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
For differentiation into macrophage-like cells, treat THP-1 cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere.
-
-
LPS Priming:
-
Antagonist Treatment:
-
After priming, gently wash the cells twice with warm PBS to remove the LPS-containing medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes.[6] Include a vehicle control (DMSO) group.
-
-
P2X7 Receptor Stimulation:
-
Stimulate the cells with a P2X7 receptor agonist, such as ATP (1-5 mM) or the more potent agonist BzATP (100-300 µM), for 30-60 minutes.[6]
-
-
Supernatant Collection and Analysis:
-
Following stimulation, centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated, ATP-stimulated control.
-
If a dose-response curve is generated, the IC50 value can be calculated.
-
Conclusion
This compound is a valuable research tool for investigating the role of the P2X7 receptor in inflammation and for screening potential anti-inflammatory compounds. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in studies of IL-1β release. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and reproducible results.
References
- 1. Purinergic P2X7 receptors regulate secretion of interleukin-1 receptor antagonist and beta cell function and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 9. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential role of pannexin-1/ATP/P2X7 axis in IL-1β release by human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ 11645373 Dye Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 11645373 is a potent and highly selective, non-competitive antagonist of the human P2X7 receptor.[1][2][3] The P2X7 receptor is an ATP-gated ion channel implicated in various inflammatory processes, making it a significant target for drug discovery.[1][4] Activation of the P2X7 receptor leads to the formation of a non-selective pore, allowing the influx of cations and the uptake of large molecules, including fluorescent dyes like YO-PRO-1 and ethidium (B1194527) bromide.[1][5][6] This dye uptake phenomenon serves as a robust and high-throughput method to screen for and characterize P2X7 receptor modulators.[1][5]
These application notes provide a detailed protocol for utilizing a dye uptake assay to measure the antagonist activity of this compound on the human P2X7 receptor.
Signaling Pathway
The binding of an agonist, such as ATP or its more potent analog BzATP, to the P2X7 receptor triggers the opening of a cation-selective channel.[1] Prolonged activation leads to the formation of a larger, non-selective pore, a hallmark of P2X7 receptor function. This pore allows for the passage of molecules up to 900 Da, including fluorescent dyes. This compound acts as an allosteric antagonist, binding to a site distinct from the ATP binding site to inhibit channel opening and subsequent pore formation.[4][7][8]
Caption: Signaling pathway of P2X7 receptor activation and inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been determined across various cellular assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency (IC50/K_B) of this compound on Human P2X7 Receptor
| Assay Type | Agonist | Cell Line | IC50 / K_B (nM) | Reference |
| YO-PRO-1 Uptake | ATP / BzATP | hP2X7-HEK | 5 - 20 | [1] |
| IL-1β Release | ATP | LPS-activated THP-1 | 90 | [1][3][9] |
| Calcium Influx (Fluo-4) | BzATP | hP2X7-HEK | 15 | [2] |
| Membrane Current | ATP / BzATP | hP2X7-HEK | 5 - 20 | [1] |
Table 2: Species Selectivity of this compound
| Species | Receptor | Assay | Potency | Reference |
| Human | P2X7 | Multiple | Highly Potent (nM range) | [1][2][3] |
| Rat | P2X7 | Membrane Current | >500-fold less effective (>10 µM) | [1][3] |
Experimental Protocols
This section provides a detailed methodology for a YO-PRO-1 dye uptake assay to assess the antagonist activity of this compound.
Materials and Reagents
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor (hP2X7-HEK) or human monocytic THP-1 cells.[1]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) for HEK293 cells, RPMI-1640 for THP-1 cells, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable physiological salt solution.
-
P2X7 Agonist: ATP or BzATP (2',3'-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).
-
Antagonist: this compound.
-
Fluorescent Dye: YO-PRO-1 Iodide.
-
Equipment: 96-well black, clear-bottom plates, fluorescence plate reader, CO2 incubator.
Experimental Workflow
Caption: Experimental workflow for the this compound dye uptake assay.
Detailed Protocol
1. Cell Seeding: a. Culture hP2X7-HEK or THP-1 cells to approximately 80-90% confluency. b. Harvest the cells and seed them into 96-well black, clear-bottom plates at an appropriate density (e.g., 5 x 10^4 cells/well). c. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
2. Compound Incubation: a. Prepare serial dilutions of this compound in the assay buffer. b. Gently remove the culture medium from the wells and wash once with assay buffer. c. Add the diluted this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.[10]
3. Dye and Agonist Addition: a. Prepare a working solution of YO-PRO-1 dye in the assay buffer (e.g., 2 µM).[11] b. Add the YO-PRO-1 solution to all wells.[11] c. Prepare the P2X7 agonist (e.g., BzATP) at a concentration that elicits a submaximal response (e.g., EC50 to EC80). d. Add the agonist to all wells except for the negative control wells.
4. Incubation: a. Incubate the plate at room temperature for 10-15 minutes, protected from light.[11][12]
5. Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (e.g., Excitation: ~491 nm, Emission: ~509 nm).
6. Data Analysis: a. Subtract the background fluorescence (wells with no agonist) from all readings. b. Normalize the data to the positive control (agonist only) and negative control (buffer only). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Optional but Recommended)
To ensure that the observed inhibition of dye uptake is due to specific P2X7 receptor antagonism and not to cytotoxicity of the compound, a cell viability assay such as the Neutral Red Uptake assay can be performed in parallel.[11][13]
Neutral Red Uptake Protocol Outline
-
Treat cells with the same concentrations of this compound as in the dye uptake assay for the same duration.
-
Incubate the cells with a medium containing Neutral Red dye for approximately 2 hours.[13]
-
Wash the cells and then extract the dye from the viable cells using a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid).[13][14]
-
Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.[14]
-
A lack of a significant decrease in absorbance in the presence of this compound indicates that the compound is not cytotoxic at the tested concentrations.
Conclusion
The fluorescent dye uptake assay is a reliable and efficient method for characterizing the pharmacology of P2X7 receptor antagonists like this compound. This protocol provides a framework for researchers to investigate the inhibitory effects of test compounds on P2X7 receptor function in a high-throughput format. Careful optimization of cell density, agonist concentration, and incubation times is recommended for achieving robust and reproducible results.
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 6. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. re-place.be [re-place.be]
- 14. qualitybiological.com [qualitybiological.com]
Application Notes and Protocols for AZ 11645373
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel.[1][2][3][4][5] This receptor is implicated in inflammatory processes, making it a significant target in drug discovery for various inflammatory diseases.[3][5][6] this compound has been demonstrated to inhibit BzATP-mediated calcium influx and ATP-mediated interleukin-1β (IL-1β) release in vitro.[1][4] Notably, it exhibits high selectivity for the human P2X7 receptor, with significantly lower potency for the rat ortholog.[3][5] These application notes provide detailed protocols for the preparation of stock solutions and their use in a common cellular assay.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₂₄H₂₁N₃O₅S[1][4] |
| Molecular Weight | 463.51 g/mol [1][4] |
| CAS Number | 227088-94-0[1] |
| Appearance | Off-white solid |
| Purity | ≥98%[1] |
| Solubility | Soluble in DMSO to 10 mM[1] |
Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh this compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.635 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For 4.635 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7]
Table 2: Example Volumes for Preparing this compound Stock Solutions
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.464 mg | 1 mL |
| 5 mM | 2.318 mg | 1 mL |
| 10 mM | 4.635 mg | 1 mL |
Protocol 2: Application in an In Vitro IL-1β Release Assay
This protocol outlines the use of the this compound stock solution to inhibit ATP-induced IL-1β release from lipopolysaccharide (LPS)-activated THP-1 human monocytic cells.[3][5]
Materials and Equipment:
-
THP-1 cells
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate)
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium and differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA), if required by the specific cell line protocol.
-
LPS Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Pre-treatment with this compound: Prepare serial dilutions of the this compound stock solution in culture medium. Add the desired final concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to the cells and incubate for 30 minutes.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
ATP Stimulation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the cleavage of pro-IL-1β and the release of mature IL-1β.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification of IL-1β: Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the IL-1β levels in the treated wells to the ATP-stimulated control wells. The IC₅₀ value, the concentration at which this compound inhibits 50% of the ATP-induced IL-1β release, can be calculated. The reported IC₅₀ for this assay is approximately 90 nM.[2][3][5][7]
Visualizations
P2X7 Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: AZ 11645373 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ 11645373 is a potent and selective, non-competitive allosteric antagonist of the human P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in neuroinflammatory processes, making it a significant target in neuroscience research and drug development.[3][4] this compound exhibits high affinity for the human P2X7R, with significantly lower potency for the rat ortholog, making it an ideal tool for studies involving human cells or humanized animal models.[2][5] These application notes provide a comprehensive overview of the use of this compound in neuroscience research, with a focus on its application in studying neuroinflammation, neuropathic pain, and Alzheimer's disease. Detailed protocols for key in vitro assays are provided to facilitate its use in the laboratory.
Mechanism of Action
This compound acts as an allosteric antagonist, binding to a site on the P2X7R distinct from the ATP-binding site.[1][6] This binding non-competitively inhibits receptor function, preventing the downstream signaling cascade initiated by ATP binding. In the context of neuroscience, particularly in microglia, the activation of P2X7R by high concentrations of extracellular ATP (a damage-associated molecular pattern or DAMP) leads to:
-
Ion Flux: Opening of the channel pore, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[7]
-
NLRP3 Inflammasome Activation: The potassium efflux is a critical step in the activation of the NLRP3 inflammasome.[7]
-
Cytokine Release: Activated caspase-1 within the inflammasome complex cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are then released from the cell.[7]
By blocking P2X7R, this compound effectively inhibits these downstream events, making it a valuable tool for studying the role of P2X7R-mediated signaling in various neurological disorders.
Signaling Pathway of P2X7R in Microglia and Inhibition by this compound
Caption: P2X7R signaling in microglia and its inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data for this compound's activity from various in vitro studies.
Table 1: Inhibitory Potency of this compound on Human P2X7 Receptor
| Assay Type | Cell Line | Agonist | Potency Metric | Value (nM) | Reference |
| IL-1β Release | THP-1 | ATP | IC₅₀ | 90 | [2][5] |
| IL-1β Release | THP-1 | ATP | Kᵢ | 92 | [2] |
| Calcium Influx | HEK-hP2X7R | BzATP | Kᵢ | 15 | |
| Membrane Current | HEK-hP2X7R | ATP | Kᵢ | 5-20 | [2][5] |
Table 2: Species Selectivity of this compound
| Species | Receptor | Potency | Reference |
| Human | P2X7R | High (nM range) | [2][5] |
| Rat | P2X7R | >500-fold less potent than human | [2][5] |
Applications in Neuroscience Research
Neuroinflammation
P2X7R is highly expressed on microglia, the resident immune cells of the central nervous system. Its activation is a key step in the initiation and propagation of neuroinflammatory cascades. This compound is a valuable tool to dissect the role of P2X7R in neuroinflammation by inhibiting the production and release of pro-inflammatory cytokines like IL-1β.[8]
Neuropathic Pain
The P2X7R has been implicated in the pathogenesis of neuropathic pain.[9] By blocking P2X7R on microglia and other immune cells, this compound can be used to investigate the contribution of this receptor to the development and maintenance of pain hypersensitivity.
Alzheimer's Disease
In the context of Alzheimer's disease, P2X7R is upregulated on microglia surrounding amyloid-beta plaques.[4][10] Its activation by ATP released from damaged neurons can contribute to the chronic neuroinflammation observed in the Alzheimer's brain. This compound can be utilized in in vitro and in vivo models to explore the therapeutic potential of P2X7R antagonism in mitigating Alzheimer's-related pathology.
Experimental Protocols
Calcium Influx Assay
This protocol describes the measurement of intracellular calcium mobilization following P2X7R activation and its inhibition by this compound using a fluorescent calcium indicator.
References
- 1. The P2X7 Receptor in Microglial Cells Modulates the Endolysosomal Axis, Autophagy, and Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astroglial and Microglial Purinergic P2X7 Receptor as a Major Contributor to Neuroinflammation during the Course of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A current review on P2X7 receptor antagonist patents in the treatment of neuroinflammatory disorders: a patent review on antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Focus on P2X7R in microglia: its mechanism of action and therapeutic prospects in various neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human IL1B ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.drg-international.com [store.drg-international.com]
Application Notes and Protocols for Studying Immune Cell Function with AZ11645373
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ11645373 is a potent and selective, non-competitive allosteric antagonist of the human P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in the regulation of inflammation and immune responses. Its activation on immune cells, such as macrophages and T-cells, triggers a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3] Consequently, AZ11645373 serves as a valuable pharmacological tool for investigating the role of the P2X7 receptor in various physiological and pathological processes involving immune cells. These application notes provide detailed protocols for utilizing AZ11645373 to study its effects on immune cell function.
Mechanism of Action
AZ11645373 acts as a negative allosteric modulator of the human P2X7 receptor.[4] It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents channel opening and subsequent downstream signaling.[4] This blockade of the P2X7R inhibits key cellular responses such as calcium influx, pore formation, and the release of inflammatory mediators.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of AZ11645373 on human P2X7 receptor function in various immune cell-based assays.
Table 1: Inhibitory Potency of AZ11645373 on Human P2X7 Receptor
| Assay Type | Cell Line | Agonist | Parameter | Value (nM) | Reference |
| IL-1β Release | LPS-activated THP-1 cells | ATP | IC₅₀ | 90 | [1][2] |
| IL-1β Release | LPS-activated THP-1 cells | ATP | Kₑ | 92 | [2] |
| Membrane Currents | HEK cells expressing hP2X7R | ATP/BzATP | Kₑ | 5 - 20 | [1][2] |
| Calcium Influx | HEK cells expressing hP2X7R | BzATP | Kₑ | 15 | |
| YO-PRO-1 Uptake | HEK cells expressing hP2X7R | ATP/BzATP | Kₑ | Not significantly different from other assays |
IC₅₀: Half-maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the function of the P2X7 receptor and the inhibitory effect of AZ11645373.
Protocol 1: Inhibition of ATP-Induced IL-1β Release from THP-1 Macrophages
This protocol describes how to measure the inhibitory effect of AZ11645373 on ATP-induced IL-1β release from lipopolysaccharide (LPS)-primed human THP-1 monocytes differentiated into macrophages.
Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine 5'-triphosphate (ATP)
-
AZ11645373
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours. Differentiated macrophages will adhere to the plate.
-
-
LPS Priming:
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophages gently with sterile PBS.
-
Add fresh RPMI-1640 medium containing 1 µg/mL LPS to each well and incubate for 3-4 hours at 37°C. This step primes the inflammasome by upregulating pro-IL-1β expression.[5]
-
-
AZ11645373 Treatment:
-
Prepare serial dilutions of AZ11645373 in RPMI-1640 medium.
-
After LPS priming, remove the medium and add the different concentrations of AZ11645373 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
ATP Stimulation:
-
Prepare a stock solution of ATP in sterile water and adjust the pH to 7.4.
-
Add ATP to each well to a final concentration of 1-5 mM.[6]
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Measurement of P2X7R-Mediated Calcium Influx
This protocol details the measurement of intracellular calcium influx in HEK293 cells stably expressing the human P2X7 receptor using the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents:
-
HEK293 cells stably expressing human P2X7R
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
AZ11645373
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture HEK293-hP2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.[7]
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[7]
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
AZ11645373 Treatment:
-
Prepare serial dilutions of AZ11645373 in HBSS.
-
Add the different concentrations of AZ11645373 to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Set up the fluorescence plate reader for kinetic reading with excitation at ~490 nm and emission at ~520 nm.
-
Establish a baseline fluorescence reading for each well.
-
Add a P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP) to the wells.[7]
-
Immediately start recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Protocol 3: YO-PRO-1 Uptake Assay for Pore Formation
This protocol outlines a method to assess P2X7R-mediated pore formation by measuring the uptake of the fluorescent dye YO-PRO-1.
Materials and Reagents:
-
HEK293 cells expressing human P2X7R or THP-1 cells
-
Appropriate cell culture medium
-
YO-PRO-1 Iodide
-
Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
-
AZ11645373
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed HEK293-hP2X7R or THP-1 cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Prepare serial dilutions of AZ11645373 in a suitable assay buffer (e.g., HBSS).
-
Add the different concentrations of AZ11645373 to the cells and incubate for 15-30 minutes.
-
-
YO-PRO-1 and Agonist Addition:
-
Prepare a solution containing both YO-PRO-1 (typically 1-5 µM) and the P2X7R agonist (e.g., ATP or BzATP) in the assay buffer.
-
Add this solution to the wells to initiate the assay.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~491 nm, Emission: ~509 nm) over time. The uptake of YO-PRO-1 and its binding to intracellular nucleic acids results in a significant increase in fluorescence, indicating pore formation.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: P2X7R signaling cascade and the inhibitory action of AZ11645373.
Experimental Workflow Diagram
Caption: General workflow for studying AZ11645373 effects on immune cells.
References
- 1. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X7 receptor modulates immune cells infiltration, ectonucleotidases expression and extracellular ATP levels in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ 11645373 in High-Throughput Screening Assays
Introduction
AZ 11645373 is a potent and selective antagonist of the human P2X7 receptor (P2X7R), an ATP-gated ion channel.[1][2][3] The P2X7 receptor plays a crucial role in inflammatory processes, making it a significant target for drug discovery.[1][4] Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in calcium influx and, with prolonged activation, the formation of a larger pore permeable to molecules up to 900 Da.[5][6][7] This pore formation is a key event that can be leveraged in high-throughput screening (HTS) assays to identify P2X7R antagonists. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at discovering novel P2X7R modulators.
Mechanism of Action of this compound
This compound acts as a non-surmountable antagonist at the human P2X7 receptor.[1] It binds to an allosteric site at the interface between two subunits of the trimeric receptor, distinct from the ATP binding site.[8][9] This binding prevents the conformational changes required for channel opening and subsequent pore formation.[9] this compound exhibits high selectivity for the human P2X7 receptor over the rat P2X7 receptor and other P2X receptor subtypes.[1][10]
Data Presentation: Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized in various cell-based assays. The following table summarizes the reported potency (IC50/KB values) of this compound in different experimental setups.
| Assay Type | Cell Line | Agonist | Potency (IC50/KB) | Reference |
| Membrane Current | HEK cells (hP2X7R) | ATP/BzATP | 5 - 20 nM (KB) | [1] |
| Calcium Influx | HEK cells (hP2X7R) | BzATP | 15 nM (KB) | [3] |
| YO-PRO-1 Uptake | HEK cells (hP2X7R) | ATP/BzATP | Not specified | [2] |
| IL-1β Release | THP-1 cells | ATP | 90 nM (IC50), 92 nM (KB) | [1][2] |
| Membrane Current | HEK cells (rP2X7R) | ATP/BzATP | >10,000 nM (KB) | [1][3] |
hP2X7R: human P2X7 receptor; rP2X7R: rat P2X7 receptor; HEK: Human Embryonic Kidney; THP-1: human monocytic cell line; ATP: Adenosine triphosphate; BzATP: 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate.
Signaling Pathway
Activation of the P2X7 receptor initiates several downstream signaling events. The following diagram illustrates the key pathways involved, which are the basis for the high-throughput screening assays described.
Caption: P2X7 receptor signaling cascade.
Experimental Protocols
High-Throughput Screening for P2X7R Antagonists using a Fluorescent Dye Uptake Assay
This protocol describes a cell-based HTS assay to identify inhibitors of ATP-induced pore formation in cells expressing the human P2X7 receptor. The assay utilizes a fluorescent dye, such as YO-PRO-1, which enters the cell upon P2X7R-mediated pore opening.
1. Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human P2X7 receptor (hP2X7R-HEK293).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.
-
P2X7R Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate). Prepare a stock solution in DMSO.
-
Reference Antagonist: this compound. Prepare a stock solution in DMSO.
-
Fluorescent Dye: YO-PRO-1 Iodide. Prepare a stock solution in DMSO.
-
Assay Plates: 384-well, black, clear-bottom microplates.
-
Plate Reader: A fluorescence plate reader capable of excitation/emission at ~491/509 nm.
2. Experimental Workflow Diagram:
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 5. iris.unife.it [iris.unife.it]
- 6. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 8. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZ 11645373 solubility problems in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AZ 11645373, focusing on common challenges related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions and is practically insoluble in water.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is important to use high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2]
Q2: What is the maximum concentration for a stock solution of this compound in DMSO?
A2: You can prepare stock solutions of this compound in DMSO at concentrations up to 10 mM or 17.5 mg/mL.[2] To achieve higher concentrations, gentle warming to 60°C and ultrasonication may be necessary.[2] Always ensure the compound is fully dissolved before use.
Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers or media is a common issue due to the low aqueous solubility of this compound. To minimize precipitation, it is recommended to:
-
Use a serially diluted intermediate stock in DMSO before the final dilution into the aqueous medium.
-
Ensure rapid and thorough mixing of the compound into the final aqueous solution.
-
Avoid "shock" precipitation by adding the DMSO stock to a larger volume of the aqueous solution while vortexing or stirring.
-
Maintain a low final concentration of DMSO in your experimental setup, typically below 0.5%, to minimize solvent effects on your biological system.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 10 mM | - |
| DMSO | 17.5 mg/mL (37.76 mM)[2] | Ultrasonic and warming to 60°C may be required.[2] |
| Water | Insoluble[1] | - |
Table 2: In Vitro Potency of this compound at Human P2X7 Receptor
| Assay | Agonist | Cell Line | Potency (KB / IC50) |
| Membrane Current Inhibition | ATP | HEK cells | 5 nM (KB)[3] |
| Membrane Current Inhibition | BzATP | HEK cells | 7 nM (KB)[3] |
| Calcium Influx Inhibition | BzATP | HEK cells | 15 nM (KB) |
| YO-PRO-1 Uptake Inhibition | ATP/BzATP | HEK cells | KB not significantly different from other assays[2] |
| IL-1β Release Inhibition | ATP | LPS-activated THP-1 cells | 90 nM (IC50)[2][3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
If necessary, facilitate dissolution by gently warming the solution to 60°C and using an ultrasonic bath.
-
Visually inspect the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: General Workflow for In Vitro Cell-Based Assays
Caption: General experimental workflow for using this compound in cell-based assays.
Signaling Pathway
This compound is a selective antagonist of the human P2X7 receptor.[3] Activation of the P2X7 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in Ca2+ and Na+ influx and K+ efflux.[4] This initial channel opening can lead to downstream events such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[3][5] this compound acts as a non-surmountable antagonist at an allosteric site to block these P2X7 receptor-mediated responses.[3][6]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
improving AZ 11645373 stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ 11645373, with a specific focus on improving its stability and ensuring consistent performance in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the human P2X7 receptor (P2X7R), which is an ATP-gated ion channel.[1][2] It functions by binding to an allosteric site on the receptor, distinct from the ATP binding site.[3] This binding non-competitively inhibits the receptor's function, blocking downstream signaling events such as calcium influx and the release of pro-inflammatory cytokines like IL-1β.[2][4] It is a valuable tool for studying the role of the P2X7 receptor in human cells, but it is significantly less effective on rat P2X7 receptors.[2][4]
Q2: How should I prepare a stock solution of this compound?
Proper preparation of a stock solution is critical for accurate and reproducible results. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). While one source notes insolubility, this likely refers to aqueous solutions, as the standard practice for this class of compounds is to use DMSO for initial dissolution.[5]
Key Recommendations:
-
Use anhydrous, high-purity DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming to 37°C or brief vortexing can aid dissolution.[6]
-
For a detailed methodology, refer to Protocol 1 .
Q3: What are the recommended storage conditions for this compound stock solutions?
To maintain the integrity of the compound, proper storage is essential.
| Storage Temperature | Shelf Life of Stock Solution |
| -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] |
Best Practices:
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7]
-
Use tightly sealed, low-protein-binding vials.
Q4: Is there any known instability of this compound in aqueous or culture media?
Yes, some degree of instability has been noted. One study reported that the compound could be subject to slow hydrolysis.[4] In those experiments, the researchers continuously superfused the compound to ensure a constant concentration.[4] However, the same study concluded that significant compound breakdown was unlikely to be a factor in experiments lasting up to 2 hours.[4] For longer incubation times, the stability should be verified experimentally under your specific conditions.
Troubleshooting Guide
Question: I observed a precipitate after adding this compound to my culture medium. What should I do?
This is a common issue related to the compound's low aqueous solubility.
| Possible Cause | Suggested Solution |
| "Salting Out" Effect | The compound, dissolved in an organic solvent (DMSO), precipitates when diluted into an aqueous medium. To avoid this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the culture medium. |
| High Final DMSO Concentration | The final concentration of DMSO in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may also affect compound solubility.[7] |
| Media Components | High concentrations of salts or proteins in the medium can reduce the solubility of hydrophobic compounds. Try pre-warming the medium to 37°C before adding the compound. |
| Insufficient Mixing | Add the compound dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[8] |
Question: My experimental results with this compound are inconsistent or show lower-than-expected potency. What are the potential stability-related causes?
Inconsistent results are often linked to a decrease in the effective concentration of the active compound over the course of the experiment.
| Possible Cause | Suggested Solution |
| Chemical Degradation | The compound may be unstable in aqueous solutions at 37°C over long incubation periods.[9] The pH of the media (typically 7.2-7.4) can also contribute to the degradation of sensitive compounds.[10][11] |
| Enzymatic Degradation | If using serum (e.g., FBS), enzymes like esterases and proteases can metabolize the compound.[10] Consider using heat-inactivated serum or reducing the serum concentration if your cells can tolerate it.[11] |
| Binding to Plasticware | Hydrophobic compounds can adsorb to the surface of standard polystyrene culture plates, reducing the concentration available to the cells. Use low-protein-binding plates to minimize this effect.[9][11] |
| Binding to Serum Proteins | This compound may bind to proteins like albumin in the serum, reducing its free concentration.[10] This is a factor to consider when comparing results between serum-containing and serum-free experiments. |
| Solution Integrity | Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles can lead to variable results.[10] Always use freshly thawed aliquots. |
Question: How can I experimentally verify the stability of this compound in my specific culture medium?
The most reliable way to ensure data quality is to perform a direct stability test. This involves incubating this compound in your complete cell culture medium (with and without cells) under your exact experimental conditions (37°C, 5% CO₂). Aliquots of the medium are collected at various time points (e.g., 0, 2, 8, 24 hours) and analyzed by an analytical method like HPLC-MS to quantify the remaining concentration of the parent compound.[12] For a detailed methodology, see Protocol 2 .
Experimental Protocols
Protocol 1: Preparation and Solubilization of this compound Stock Solution
This protocol describes the steps for preparing a 10 mM stock solution in DMSO.
-
Preparation : Before opening, centrifuge the vial of powdered this compound to ensure all the powder is at the bottom.
-
Solvent Addition : Using sterile technique, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. (Molecular Weight of this compound is 463.51 g/mol ).
-
Dissolution : Vortex the vial for 10-20 seconds. If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[6] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials. Store immediately at -20°C or -80°C.
Protocol 2: Assessing Compound Stability in Culture Media using HPLC-MS
This protocol provides a general framework for quantifying the stability of this compound.
-
Preparation of Media : Prepare your complete cell culture medium (e.g., DMEM + 10% FBS). Pre-warm the medium to 37°C in a cell culture incubator.
-
Incubation Setup : In triplicate, add the pre-warmed medium to wells of a culture plate. Spike the medium with this compound from a concentrated stock to the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is less than 0.1%.
-
Time Points : Place the plate in a 37°C, 5% CO₂ incubator. Collect aliquots from the wells at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be collected immediately after adding the compound.
-
Sample Quenching : Immediately stop potential degradation in the collected samples by adding 3-4 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Mix thoroughly.
-
Sample Processing : Centrifuge the samples to pellet precipitated proteins. Transfer the supernatant to HPLC vials for analysis.
-
LC-MS/MS Analysis : Analyze the concentration of the parent this compound compound in each sample.
-
Data Analysis : Calculate the percentage of this compound remaining at each time point by normalizing to the concentration measured at T=0. Plot the percent remaining against time to determine the stability profile.
Visualizations
Caption: Simplified signaling pathway of the P2X7 receptor and its inhibition by this compound.
Caption: Standard experimental workflow for treating cells with this compound.
Caption: Troubleshooting flowchart for diagnosing this compound stability and solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. captivatebio.com [captivatebio.com]
- 8. lifetein.com [lifetein.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
potential off-target effects of AZ 11645373
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AZ11645373, a potent and selective antagonist of the human P2X7 receptor.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary target and mechanism of action of AZ11645373?
AZ11645373 is a selective antagonist of the human P2X7 receptor (P2X7R).[1][2] It functions as a non-competitive, allosteric antagonist, meaning it binds to a site on the receptor distinct from the ATP-binding site to inhibit its function.[3][4][5] P2X7R is an ATP-gated ion channel, and its activation by high concentrations of extracellular ATP leads to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[6] This ion flux triggers downstream signaling events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[6]
Q2: I am observing unexpected effects in my experiment. Could these be due to off-target activities of AZ11645373?
While AZ11645373 is known for its high selectivity for the human P2X7 receptor, unexpected results can arise from several factors:
-
Species Specificity: AZ11645373 is significantly more potent on the human P2X7 receptor than on the rat P2X7 receptor (>500-fold less effective).[1][2] Ensure that your experimental system is appropriate for this species selectivity.
-
High Concentrations: As with any small molecule inhibitor, very high concentrations may lead to non-specific effects. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific assay.
-
Cell-Specific Signaling Context: The downstream consequences of P2X7R inhibition can vary between different cell types and experimental models. The observed phenotype may be a previously uncharacterized downstream effect of P2X7R inhibition in your specific system.
Q3: What is the known selectivity profile of AZ11645373 against other purinergic receptors?
Extensive studies have demonstrated that AZ11645373 is highly selective for the human P2X7 receptor. At concentrations up to 10 µM, it has been shown to have no significant agonist or antagonist effects on the following human and rat P2X receptor subtypes: human P2X1, rat P2X2, human P2X3, rat P2X2/3, human P2X4, or human P2X5.[1][2] Additionally, it does not affect endogenous P2Y receptor-mediated calcium transients in HEK cells.[1]
Q4: I am working with rat cells and not seeing the expected inhibition. Why could this be?
AZ11645373 exhibits strong species selectivity, with significantly lower potency for the rat P2X7 receptor compared to the human receptor.[1][2] Studies have shown that even at a concentration of 10 µM, AZ11645373 inhibits rat P2X7R-mediated membrane currents by less than 50%.[1] For studies involving rat cells, a different P2X7 receptor antagonist with better potency for the rat ortholog may be more suitable.
Data on Selectivity of AZ11645373
The following tables summarize the quantitative data on the potency and selectivity of AZ11645373.
Table 1: Potency of AZ11645373 on Human P2X7 Receptor
| Assay Type | Agonist | Cell Type | Potency (IC50/K_B) | Reference |
| Membrane Current Inhibition | ATP/BzATP | HEK cells | 5 - 20 nM | [1] |
| IL-1β Release Inhibition | ATP | THP-1 cells | 90 nM | [1][7] |
| Calcium Influx Inhibition | BzATP | HEK cells | 15 nM |
Table 2: Selectivity Profile of AZ11645373
| Off-Target Receptor | Species | Assay Type | Concentration Tested | Observed Effect | Reference |
| P2X1 | Human | Membrane Current | up to 10 µM | No significant effect | [1] |
| P2X2 | Rat | Membrane Current | up to 10 µM | No significant effect | [1] |
| P2X3 | Human | Membrane Current | up to 10 µM | No significant effect | [1] |
| P2X2/3 | Rat | Membrane Current | up to 10 µM | No significant effect | [1] |
| P2X4 | Human | Membrane Current | up to 10 µM | No significant effect | [1] |
| P2X5 | Human | Membrane Current | up to 10 µM | No significant effect | [1] |
| Endogenous P2Y | Human | Calcium Transients | up to 10 µM | No significant effect | [1] |
| P2X7 | Rat | Membrane Current | 10 µM | < 50% inhibition | [1] |
Experimental Protocols
The selectivity of AZ11645373 has been determined through a variety of in vitro assays. Below are summaries of the key experimental methodologies.
1. Membrane Current Recordings in HEK Cells
-
Objective: To assess the agonist and antagonist activity of AZ11645373 on various P2X receptor subtypes.
-
Methodology:
-
Human Embryonic Kidney (HEK) cells are transfected to express specific human or rat P2X receptor subtypes.
-
Whole-cell patch-clamp electrophysiology is used to measure ion channel activity.
-
A specific agonist for the expressed P2X receptor is applied to elicit a baseline current.
-
AZ11645373 is then co-applied with the agonist at various concentrations.
-
The change in the magnitude of the agonist-induced current in the presence of AZ11645373 is measured to determine its inhibitory effect.[1]
-
2. IL-1β Release Assay in THP-1 Cells
-
Objective: To determine the functional inhibition of the P2X7 receptor-mediated inflammatory response.
-
Methodology:
-
Human monocytic THP-1 cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
The cells are then pre-incubated with varying concentrations of AZ11645373.
-
ATP is added to activate the P2X7 receptor, leading to the processing and release of mature IL-1β.
-
The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The reduction in IL-1β release in the presence of AZ11645373 is used to calculate its inhibitory potency.[1][7]
-
Visualizations
Signaling Pathway of the P2X7 Receptor
Caption: Allosteric inhibition of the P2X7 receptor signaling pathway by AZ11645373.
Experimental Workflow for Assessing Off-Target Effects
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZ 11645373 Cytotoxicity and Cell Viability Assays
This technical support center is designed for researchers, scientists, and drug development professionals using AZ 11645373 in cytotoxicity and cell viability assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human P2X7 receptor (P2X7R), which is an ATP-gated ion channel.[1][2] It exhibits significantly lower potency for the rat P2X7 receptor. This compound acts by binding to an allosteric site at the interface between two subunits of the receptor, distinct from the ATP binding site.[2] This binding prevents the channel from opening in response to ATP, thereby inhibiting downstream signaling pathways.
Q2: I am observing cytotoxicity in my cell line upon treatment with this compound, even in cells that do not express the P2X7 receptor. What could be the cause?
A2: The racemic mixture of this compound has been reported to induce cytotoxicity that is independent of P2X7 receptor expression, suggesting an off-target effect. This cytotoxicity is more pronounced at higher concentrations. It is recommended to use the lowest effective concentration of the active (R)-enantiomer if available, as it may have a better therapeutic window with reduced off-target cytotoxicity.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the specific assay and cell type. KB values (a measure of antagonist affinity) have been reported to be in the range of 5-20 nM for inhibiting human P2X7R-mediated responses in HEK cells. For inhibiting ATP-evoked IL-1β release in THP-1 cells, an IC50 of 90 nM has been reported. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound effective against the rat P2X7 receptor?
A4: No, this compound is highly selective for the human P2X7 receptor and is significantly less potent against the rat P2X7 receptor (KB > 10,000 nM).[1] This species selectivity should be a critical consideration when designing experiments.
Troubleshooting Guide
Unexpected Cytotoxicity or Decreased Cell Viability
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at all tested concentrations. | Off-target effects: The racemic mixture of this compound can cause cytotoxicity independent of P2X7R. | - Perform a dose-response experiment to find a concentration that inhibits P2X7R with minimal cytotoxicity. - If possible, use the purified (R)-enantiomer of this compound. - Include a P2X7R-negative cell line as a control to assess off-target toxicity. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). - Include a vehicle control (solvent only) in your experiments. | |
| Compound precipitation: this compound may precipitate out of solution at high concentrations, leading to inconsistent results and potential cytotoxicity. | - Visually inspect your stock solutions and final dilutions for any signs of precipitation. - Prepare fresh dilutions for each experiment. | |
| Inconsistent results between experiments. | Cell passage number and confluency: Cellular responses can vary with passage number and cell density. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase during the experiment. |
| Variability in agonist concentration: The potency of this compound can be influenced by the concentration of the P2X7R agonist (e.g., ATP, BzATP) used. | - Use a consistent and validated concentration of the agonist in all experiments. |
Lack of Expected P2X7R Antagonism
| Problem | Potential Cause | Recommended Solution |
| No inhibition of P2X7R-mediated responses (e.g., calcium influx, cytokine release). | Low P2X7R expression: The cell line used may not express sufficient levels of functional P2X7 receptors. | - Confirm P2X7R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. - Use a cell line known to express high levels of functional P2X7R as a positive control. |
| Incorrect species: this compound is not potent against the rat P2X7 receptor. | - Ensure you are using a human cell line or a cell line expressing the human P2X7 receptor. | |
| Degradation of this compound: Improper storage or handling can lead to compound degradation. | - Store this compound stock solutions at -20°C or -80°C and protect from light. - Avoid repeated freeze-thaw cycles. | |
| High agonist concentration: The concentration of the P2X7R agonist may be too high, overcoming the inhibitory effect of this compound. | - Perform a dose-response of the agonist to determine the EC50 and use a concentration at or near the EC80 for antagonist studies. |
Data Presentation
Table 1: Inhibitory Potency of this compound in Various In Vitro Assays
| Assay | Cell Line | Agonist | Potency (KB / IC50) |
| Membrane Current | HEK293 (hP2X7R) | BzATP | 5 - 20 nM (KB) |
| Calcium Influx | HEK293 (hP2X7R) | BzATP | ~15 nM (KB) |
| YO-PRO-1 Uptake | HEK293 (hP2X7R) | BzATP | ~15 nM (KB) |
| IL-1β Release | THP-1 | ATP | 90 nM (IC50) |
| Membrane Current | HEK293 (rP2X7R) | BzATP | > 10,000 nM (KB) |
Data compiled from published literature.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound
-
P2X7R agonist (e.g., ATP or BzATP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 30 minutes).
-
Add the P2X7R agonist to the appropriate wells. Include wells with cells and medium only (no treatment) and wells with medium only (background control).
-
Incubate for the desired treatment period.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound
-
P2X7R agonist (e.g., ATP or BzATP)
-
LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Treat cells with various concentrations of this compound or vehicle, followed by the P2X7R agonist.
-
Incubate for the desired treatment period.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Mandatory Visualizations
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: General experimental workflow for cytotoxicity and cell viability assays.
References
interpreting inconsistent results with AZ 11645373
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals interpret inconsistent results and effectively utilize AZ 11645373 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human P2X7 receptor (P2X7R).[1][2][3][4] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes.[1][5] this compound acts as a non-surmountable antagonist, meaning its inhibitory effect cannot be overcome by increasing the concentration of the agonist (e.g., ATP).[1][4] It binds to an allosteric site on the receptor, a location distinct from the ATP binding site.[6]
Q2: I am not seeing any effect of this compound in my experiments. What could be the reason?
A primary reason for a lack of effect is the species-specificity of this compound. It is highly potent at the human P2X7 receptor but is significantly less effective at inhibiting the rat P2X7 receptor, showing over 500-fold less potency.[1][4] Ensure your experimental system utilizes human cells or receptors. If using rodent models or cell lines, a different P2X7 receptor antagonist may be required.
Q3: What are the reported IC50 and KB values for this compound?
The potency of this compound can vary depending on the assay. Here is a summary of reported values:
| Assay Type | Cell Line | Agonist | Potency (IC50 / KB) | Reference |
| Membrane Current Inhibition | HEK cells expressing hP2X7R | ATP | 5 nM (KB) | [1] |
| Membrane Current Inhibition | HEK cells expressing hP2X7R | BzATP | 7 nM (KB) | [1] |
| Calcium Influx Inhibition | HEK cells expressing hP2X7R | BzATP | 15 nM (KB) | |
| YO-PRO-1 Uptake Inhibition | HEK cells expressing hP2X7R | ATP/BzATP | Not significantly different from membrane current/calcium influx assays | [3] |
| IL-1β Release Inhibition | LPS-activated THP-1 cells | ATP | 90 nM (IC50), 92 nM (KB) | [1][3][4] |
Q4: Is the stereochemistry of this compound important for its activity?
Yes, this compound is a racemic mixture, and the antagonistic activity is primarily attributed to the (R)-enantiomer.[7] If you are observing variability between batches, it could be related to the enantiomeric composition. For highly sensitive assays, consider using the isolated (R)-enantiomer if available.
Troubleshooting Guide
Issue 1: High Variability in Experimental Results
High variability in results when using this compound can stem from several factors. Use the following checklist to troubleshoot:
-
Species of experimental system: Confirm you are using a human cell line or a system expressing the human P2X7 receptor. The antagonist is significantly less potent in rodent systems.[1][3][4]
-
Agonist concentration: While this compound is a non-surmountable antagonist, ensure you are using a consistent and appropriate concentration of the P2X7R agonist (ATP or BzATP) across experiments.
-
Cell health and passage number: Variations in cell health, density, and passage number can affect receptor expression and signaling. Maintain consistent cell culture conditions.
-
Compound stability and storage: Ensure the compound is stored correctly, typically at -20°C or -80°C as a stock solution, to prevent degradation.[2][3]
Issue 2: Unexpected Off-Target Effects
This compound is highly selective for the human P2X7 receptor and has been shown to have no agonist or antagonist activity at other P2X receptors (P2X1, P2X2, P2X3, P2X4, P2X5) at concentrations up to 10 µM.[1][4] It also does not significantly inhibit P2Y receptor-mediated calcium transients in untransfected HEK cells.[1] If you suspect off-target effects, consider the following:
-
Concentration: Are you using the compound at excessively high concentrations? Stick to the recommended effective concentration range (low nanomolar for most cellular assays).
-
Contamination: As with any in vitro experiment, ensure that reagents and cell cultures are free from contamination, which can produce unexpected results.
Experimental Protocols
Below are summarized methodologies for key experiments involving this compound, based on published literature.
Measurement of Membrane Currents (Electrophysiology)
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human P2X7 receptor.
-
Method: Whole-cell patch-clamp technique.
-
Procedure:
-
Clamp the membrane potential at -60 mV.
-
Apply increasing concentrations of ATP or BzATP to elicit membrane currents.
-
Pre-incubate cells with this compound before agonist application to determine its inhibitory effect.
-
Experiments can be performed in normal or low-divalent extracellular solutions, as antagonist potency for some P2X antagonists can be affected by divalent cations.[1] However, the KB values for this compound were not altered by removing extracellular calcium and magnesium.[1][4]
-
Calcium Influx Assay
-
Cell Line: HEK cells expressing the human P2X7 receptor.
-
Reagent: Fluo-4 AM calcium indicator.
-
Procedure:
-
Load cells with Fluo-4 AM (e.g., 3 µM for 30 minutes at 37°C).
-
Wash cells and resuspend in a suitable buffer.
-
Measure baseline fluorescence.
-
Pre-incubate with desired concentrations of this compound.
-
Add the P2X7R agonist (e.g., BzATP) and record the change in fluorescence, which corresponds to intracellular calcium levels.
-
Normalize results to the maximum fluorescence induced by a calcium ionophore like digitonin (B1670571) at the end of the experiment.[1]
-
YO-PRO-1 Uptake Assay
-
Cell Line: HEK cells expressing the human P2X7 receptor or THP-1 cells.
-
Reagent: YO-PRO-1 iodide, a fluorescent dye that enters cells through the large pores formed by P2X7R activation.
-
Procedure:
-
Incubate cells in a solution containing YO-PRO-1 (e.g., 3 µM).
-
Pre-treat with this compound.
-
Stimulate with ATP or BzATP.
-
Measure the increase in intracellular fluorescence using fluorescence microscopy or a plate reader.[1]
-
IL-1β Release Assay
-
Cell Line: Human monocytic THP-1 cells.
-
Procedure:
-
Prime the THP-1 cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Pre-incubate the primed cells with this compound.
-
Stimulate the cells with ATP to activate the P2X7 receptor and the NLRP3 inflammasome, leading to the processing and release of mature IL-1β.
-
Collect the cell supernatant and measure the concentration of IL-1β using an ELISA kit.[1]
-
Visualizations
P2X7R Signaling and Inhibition by this compound
Caption: P2X7R activation by ATP and allosteric inhibition by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing AZ11645373 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ11645373, a potent and selective antagonist of the human P2X7 receptor.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving AZ11645373, with a focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for AZ11645373 in cell-based assays?
A1: The optimal incubation time for AZ11645373 is assay-dependent and is influenced by factors such as cell type, agonist concentration, and the specific endpoint being measured. As a non-surmountable antagonist, the onset of inhibition can range from less than 30 seconds at concentrations greater than 1 µM to approximately 4 minutes at concentrations below 10 nM.[1] For common assays, a pre-incubation time of 30 minutes with AZ11645373 before agonist stimulation is a good starting point.[2] However, for certain applications like long-term cell viability assays, longer incubation times may be necessary.
Q2: I am not observing any inhibition of P2X7R activity. What are the possible causes?
A2: Several factors could contribute to a lack of inhibition:
-
Species Specificity: AZ11645373 is highly selective for the human P2X7 receptor and is significantly less effective or inactive on rat and mouse P2X7 receptors.[1][3] Ensure you are using a human cell line or cells expressing the human P2X7 receptor.
-
Compound Stability and Solubility: While generally stable, prolonged incubation in certain media could potentially affect the compound's integrity. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment. AZ11645373 has limited aqueous solubility, so ensure it is fully dissolved in your final assay buffer.
-
Agonist Concentration: High concentrations of the P2X7R agonist (e.g., ATP or BzATP) can overcome the inhibitory effect of AZ11645373, especially at lower antagonist concentrations. Consider performing a dose-response experiment to determine the optimal agonist concentration for your assay.
-
Low P2X7 Receptor Expression: The cell line you are using may not express sufficient levels of the P2X7 receptor. Confirm receptor expression using techniques like Western blot, qPCR, or flow cytometry.
Q3: My results show high variability between replicates. How can I improve consistency?
A3: High variability can be caused by several factors:
-
Inconsistent Incubation Times: Ensure that the pre-incubation time with AZ11645373 and the agonist stimulation time are consistent across all wells and experiments.
-
Improper Mixing: Ensure thorough but gentle mixing of reagents in each well to ensure a uniform concentration of AZ11645373 and agonist.
-
Cell Health and Density: Use healthy, viable cells and maintain a consistent cell density across all wells, as this can impact receptor expression and response to stimuli.
-
Plate Edge Effects: To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media.
Troubleshooting Specific Assays
Issue: Inconsistent results in IL-1β Release Assays
-
Problem: High background or no detectable IL-1β release.
-
Troubleshooting Steps:
-
LPS Priming: Ensure that cells (e.g., THP-1 monocytes) are adequately primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression. The priming time and LPS concentration may need to be optimized for your specific cell line.
-
ELISA Issues: Use a high-quality, validated ELISA kit for human IL-1β. Ensure that the standard curve is accurate and that all washing steps are performed thoroughly to reduce background.[4]
-
Cell Viability: High concentrations of agonist or prolonged incubation times can lead to cell death, which may affect IL-1β release. Assess cell viability using a standard method like Trypan Blue exclusion or an MTT assay.
-
Issue: Low signal or high background in Calcium Flux Assays
-
Problem: Weak fluorescence signal or a high baseline reading.
-
Troubleshooting Steps:
-
Dye Loading: Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time for your cell type. Inadequate loading can result in a weak signal.
-
Cell Washing: After dye loading, wash the cells thoroughly to remove any extracellular dye, which can contribute to high background fluorescence.
-
Agonist Potency: Verify the potency of your P2X7R agonist. Prepare fresh agonist solutions for each experiment.
-
Instrument Settings: Optimize the fluorescence plate reader settings, including excitation and emission wavelengths and gain settings, to maximize the signal-to-noise ratio.
-
Issue: Inconsistent results in Dye Uptake Assays (e.g., YO-PRO-1)
-
Problem: High background fluorescence or inconsistent dye uptake.
-
Troubleshooting Steps:
-
Dye Concentration: Titrate the concentration of the fluorescent dye (e.g., YO-PRO-1) to find the optimal concentration that provides a good signal without causing excessive background.
-
Incubation Time: The kinetics of dye uptake can vary. Perform a time-course experiment to determine the optimal incubation time with the agonist and dye.
-
Cell Permeability: Ensure that the observed dye uptake is specifically due to P2X7R pore formation and not due to general membrane disruption or cell death. Include appropriate controls, such as a negative control without agonist and a positive control for cell death.
-
Data Presentation
The inhibitory potency of AZ11645373 is dependent on the experimental conditions, including the assay type and incubation time. The following table summarizes key quantitative data for AZ11645373 across different assays.
| Assay Type | Cell Line | Agonist | AZ11645373 Incubation Time | IC50 / KB | Reference |
| IL-1β Release | LPS-activated THP-1 cells | ATP | 30 minutes | 90 nM (IC50) | [2] |
| Membrane Currents | HEK cells expressing hP2X7R | ATP/BzATP | Continuous superfusion | 5 - 20 nM (KB) | [1] |
| Calcium Influx | HEK cells expressing hP2X7R | BzATP | Not specified | 15 nM (KB) | |
| YO-PRO-1 Uptake | HEK cells expressing hP2X7R | ATP/BzATP | Not specified | Not specified | [2] |
Experimental Protocols
1. IL-1β Release Assay
This protocol is adapted from studies on LPS-activated THP-1 monocytes.[1]
-
Cell Seeding: Plate THP-1 monocytes in a 24-well plate at a density of 6 x 10^5 cells/mL in culture medium.
-
Cell Differentiation (Optional but recommended): Add phorbol (B1677699) myristate acetate (B1210297) (PMA) at a final concentration of 0.5 µM and incubate for 30 minutes to differentiate monocytes into macrophage-like cells.
-
LPS Priming: Replace the medium with serum-free medium containing 100 ng/mL of lipopolysaccharide (LPS).
-
Antagonist Incubation: Add the desired concentrations of AZ11645373 to the wells and incubate for 4 hours.
-
Agonist Stimulation: Remove the medium and replace it with 200 µL of medium containing 3 mM ATP with or without AZ11645373. Incubate for 30 minutes.
-
Sample Collection and Analysis: Collect the supernatants and measure the concentration of IL-1β using a commercially available human IL-1β ELISA kit.
2. Calcium Flux Assay
This is a general protocol for measuring intracellular calcium mobilization.
-
Cell Seeding: Plate human cells expressing P2X7R in a 96-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Cell Washing: Gently wash the cells with an appropriate assay buffer (e.g., HBSS) to remove extracellular dye.
-
Antagonist Incubation: Add varying concentrations of AZ11645373 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence microplate reader.
-
Agonist Stimulation: Add a P2X7R agonist (e.g., BzATP) to the wells and immediately begin kinetic reading of the fluorescence intensity for several minutes.
-
Data Analysis: Calculate the change in fluorescence intensity over time to determine the extent of calcium influx and the inhibitory effect of AZ11645373.
3. Dye Uptake Assay (YO-PRO-1)
This protocol measures P2X7R-mediated pore formation.
-
Cell Seeding: Plate human cells expressing P2X7R in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with different concentrations of AZ11645373 for a chosen duration (e.g., 30 minutes).
-
Dye and Agonist Addition: Add a solution containing both the fluorescent dye YO-PRO-1 and the P2X7R agonist (e.g., ATP or BzATP) to the wells.
-
Incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) to allow for dye uptake.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the dye uptake and determine the inhibitory effect of AZ11645373.
Mandatory Visualization
P2X7 Receptor Signaling Pathway
Caption: P2X7R signaling cascade initiated by ATP binding.
Experimental Workflow for Optimizing AZ11645373 Incubation Time
Caption: Workflow for optimizing AZ11645373 incubation time.
References
Technical Support Center: Troubleshooting AZ 11645373 in Calcium Flux Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the P2X7 receptor antagonist, AZ 11645373, in calcium flux assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective antagonist of the human P2X7 receptor, which is an ATP-gated ion channel. It acts as a non-surmountable antagonist, meaning it binds to an allosteric site on the receptor, distinct from the ATP binding site, to inhibit its function. This allosteric binding prevents the conformational changes required for channel opening and subsequent calcium influx.
Q2: Is this compound effective across different species?
A2: No, this compound exhibits significant species selectivity. It is a potent antagonist of the human P2X7 receptor but is largely ineffective against the rat P2X7 receptor.[1][2][3][4] This is a critical consideration when designing experiments and interpreting data. The species selectivity is influenced by amino acid differences at the allosteric binding site of the P2X7 receptor across different species.[1][3][5]
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored at -20°C or -80°C to maintain stability. It is advisable to avoid repeated freeze-thaw cycles.
Q4: Are there known off-target effects for this compound?
A4: While this compound is reported to be highly selective for the P2X7 receptor, it is good practice to consider potential off-target effects, as can be the case with any small molecule inhibitor.[6] To confirm that the observed effects are due to P2X7 inhibition, consider using a structurally unrelated P2X7 antagonist as a control.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in calcium flux assays.
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak inhibition of agonist-induced calcium flux | Incorrect Species: Using a cell line with a non-human P2X7 receptor (e.g., rat). | Confirm the species of your cell line. This compound is not effective on rat P2X7 receptors.[1][2][3][4] Use a human cell line or a cell line recombinantly expressing the human P2X7 receptor. |
| Insufficient Antagonist Concentration or Incubation Time: Due to its non-surmountable (allosteric) mechanism, sufficient incubation time is crucial for this compound to bind to its allosteric site and exert its inhibitory effect. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions.- Increase the pre-incubation time of the cells with this compound before adding the agonist. A pre-incubation of 15-30 minutes is a good starting point.[6][8] | |
| High Agonist Concentration: Very high concentrations of the P2X7 agonist (e.g., ATP or BzATP) might partially overcome the inhibitory effect. | Perform an agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for your inhibition assays to ensure a robust signal without being excessive.[6] | |
| Low P2X7 Receptor Expression: The cell line may not express sufficient levels of the P2X7 receptor. | Confirm P2X7 receptor expression using techniques like Western blot, qPCR, or flow cytometry. Consider using a cell line known for high P2X7 receptor expression as a positive control.[6] | |
| Compound Degradation: Improper storage or handling of this compound. | Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[6] | |
| High background fluorescence or false positives | DMSO Effects: The vehicle, DMSO, can affect cell membranes and calcium homeostasis, leading to an increase in intracellular calcium or affecting the fluorescent dye.[9][10][11][12][13] | - Keep the final DMSO concentration in the assay as low as possible (ideally ≤ 0.1%) and consistent across all wells, including controls.[9]- Run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone. |
| Cell Health and Viability: Unhealthy or dying cells can have dysregulated calcium signaling and higher background fluorescence. | - Ensure cells are healthy and not overgrown before starting the experiment.- Perform a cell viability assay (e.g., Trypan Blue, MTT) to check for cytotoxicity of this compound at the concentrations used. | |
| Dye Loading Issues: Inefficient dye loading or incomplete removal of extracellular dye. | - Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time and temperature for your cell line.[14][15][16]- Ensure thorough washing of cells after dye loading to remove extracellular dye.[14] | |
| High well-to-well variability | Inconsistent Cell Seeding: Uneven cell density across the plate. | Ensure a homogenous single-cell suspension before seeding and use appropriate techniques for even cell distribution. |
| Inaccurate Liquid Handling: Errors in adding reagents (dye, compound, agonist). | Use calibrated pipettes or automated liquid handlers for precise and consistent addition of all solutions.[14] | |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experiments or ensure proper humidification during incubation steps. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays.
| Assay Type | Cell Line | Species | Agonist | Potency (IC₅₀/Kₑ) | Reference |
| IL-1β Release | THP-1 | Human | ATP | IC₅₀ = 90 nM | --INVALID-LINK-- |
| Calcium Influx | 1321N1 Astrocytoma | Human | BzATP | Kₑ = 15 nM | --INVALID-LINK-- |
| Membrane Currents | HEK293 | Human | BzATP | Kₑ = 5-20 nM | --INVALID-LINK-- |
| Ethidium Uptake | THP-1 | Human | BzATP | IC₅₀ = 50 nM | --INVALID-LINK-- |
| Membrane Currents | HEK293 | Rat | BzATP | >10,000 nM | --INVALID-LINK-- |
Experimental Protocols
Detailed Protocol for Calcium Flux Assay using Fluo-4 AM
This protocol provides a general guideline for a no-wash calcium flux assay in a 96-well format. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Human cells expressing P2X7 receptor
-
Black, clear-bottom 96-well microplate
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM
-
Pluronic F-127 (20% solution in DMSO)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
P2X7 receptor agonist (e.g., ATP or BzATP)
-
DMSO (anhydrous)
Procedure:
-
Cell Plating:
-
Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Agonist Stock Solution: Prepare a stock solution of the P2X7 agonist in HBSS.
-
Fluo-4 AM Loading Buffer:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS.
-
Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If dye leakage is an issue, Probenecid can be added to the loading buffer (final concentration 1-2.5 mM).
-
-
-
Dye Loading:
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS from the stock solution. Remember to include a vehicle control (DMSO at the same final concentration).
-
After the dye loading incubation, remove the loading buffer.
-
Add 90 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.[6][8]
-
-
Calcium Flux Measurement:
-
Set up a fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 10 µL of the P2X7 agonist solution to each well to achieve the desired final concentration.
-
Immediately begin recording the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀), i.e., ΔF/F₀ or as a ratio of the peak fluorescence to the baseline.[14]
-
Plot the antagonist concentration versus the response to generate an inhibition curve and calculate the IC₅₀ value.
-
Visualizations
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of this compound.
Experimental Workflow for Calcium Flux Assay
Caption: A step-by-step workflow for a typical calcium flux assay using this compound.
Troubleshooting Logic for "No Inhibition"
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Dimethyl Sulfoxide on Cytosolic Ionized Calcium Concentration and Cytoskeletal Organization of Hepatocytes in a Primary Culture [jstage.jst.go.jp]
- 11. tandfonline.com [tandfonline.com]
- 12. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture [pubmed.ncbi.nlm.nih.gov]
- 13. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. hellobio.com [hellobio.com]
- 16. hellobio.com [hellobio.com]
Technical Support Center: Understanding the Impact of Serum on AZ11645373 Activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with the P2X7 receptor antagonist, AZ11645373. The focus is on a critical experimental variable: the presence of serum and its impact on the compound's measured activity.
Frequently Asked Questions (FAQs)
Q1: What is AZ11645373 and what is its mechanism of action?
A1: AZ11645373 is a potent and highly selective antagonist of the human P2X7 receptor (P2X7R).[1][2][3][4] It functions as a non-competitive, allosteric inhibitor, meaning it binds to a site on the receptor distinct from the ATP binding site to prevent its activation.[5] This blockade inhibits downstream events such as calcium influx, inflammatory cytokine release (e.g., IL-1β), and the formation of a large transmembrane pore.[1][2]
Q2: We are observing a significantly lower potency (higher IC50) for AZ11645373 in our cell-based assays compared to the reported values. What could be the cause?
A2: A common reason for an apparent decrease in potency is the presence of serum or serum albumin in your cell culture medium. AZ11645373, like many small molecule inhibitors, is susceptible to binding to plasma proteins. Only the unbound, or "free," fraction of the drug is available to interact with the P2X7 receptor on the cell surface. High protein binding in the assay medium effectively sequesters the compound, reducing its free concentration and leading to a rightward shift in the concentration-response curve (i.e., a higher calculated IC50).
Q3: How does serum protein binding affect the activity of AZ11645373?
A3: Serum contains abundant proteins, primarily albumin, which can non-specifically bind to small molecules. This drug-protein binding is a reversible equilibrium. The fraction of AZ11645373 bound to serum proteins is pharmacologically inactive. Therefore, when you add a nominal concentration of AZ11645373 to medium containing serum, the actual concentration of free compound available to act on the P2X7 receptor is much lower. This necessitates using a higher total concentration of the compound to achieve the same level of inhibition as in a serum-free environment.
Q4: How can we quantify the impact of serum on our AZ11645373 experiments?
A4: The effect of serum can be quantified using an "IC50 shift" or "serum-shift" assay. This involves generating concentration-response curves for AZ11645373 in the absence of serum and in the presence of one or more concentrations of serum (e.g., 10% FBS or physiological concentrations of Human Serum Albumin). The fold-shift in the IC50 value provides a quantitative measure of the impact of protein binding.
Q5: Should we perform our experiments in the presence or absence of serum?
A5: The choice depends on the experimental goal.
-
For mechanistic studies or to determine the intrinsic potency of AZ11645373, it is best to use serum-free or low-protein assay conditions to ensure the nominal concentration is as close as possible to the effective free concentration.
-
For studies aiming to mimic a more physiological environment or to predict in vivo efficacy, conducting experiments in the presence of serum is more relevant. However, it is crucial to be aware of and quantify the IC50 shift to properly interpret the data.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum composition. | Standardize the serum concentration and, if possible, use the same lot of serum for a complete set of comparative experiments. Always document the serum lot number. |
| Complete loss of AZ11645373 activity at expected concentrations. | The compound is highly protein-bound, and the free concentration is below the effective range in your serum-containing assay. | Perform a concentration-response curve over a much wider range of concentrations. Conduct an IC50 shift assay by comparing results in serum-free buffer versus your standard serum concentration to confirm the effect. |
| Assay signal is weak or cells are not viable in serum-free conditions. | Some cell types require serum for viability and optimal receptor expression, especially during longer incubation periods. | Minimize the incubation time in serum-free buffer. Alternatively, use a reduced serum concentration (e.g., 1-2%) or supplement the serum-free medium with specific growth factors required by your cells. |
| Precipitation of AZ11645373 is observed at high concentrations. | The compound may have limited solubility in aqueous buffers, which can be exacerbated when trying to overcome high protein binding by increasing the total concentration. | Ensure the final DMSO concentration is consistent across all wells and is kept low (typically <0.5%). Check the compound's solubility limits in your specific assay buffer. |
Data Presentation
The potency of AZ11645373 has been characterized in various functional assays using specific cell lines. The values below represent its activity under low-protein or serum-free conditions. The presence of serum is expected to increase these IC50/KB values.
Table 1: In Vitro Potency of AZ11645373 on Human P2X7 Receptor
| Assay Type | Cell Line | Agonist Used | Potency Metric | Reported Value | Reference(s) |
| Electrophysiology | hP2X7-HEK293 | BzATP | KB | 5 - 20 nM | [2] |
| Calcium Mobilization | hP2X7-HEK293 | BzATP | KB | ~15 nM | |
| YO-PRO-1 Dye Uptake | hP2X7-HEK293 | ATP or BzATP | KB | ~16 nM | [2] |
| IL-1β Release | LPS-activated THP-1 | ATP | IC50 | ~90 nM | [1][2][3] |
Note: KB is the equilibrium dissociation constant for an antagonist, a measure of its affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols & Visualizations
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to cation influx and, with prolonged stimulation, the opening of a large, non-selective pore. AZ11645373 allosterically inhibits these downstream effects.
Protocol 1: YO-PRO-1 Dye Uptake Assay to Determine IC50 Shift
This assay measures the formation of the P2X7R-associated large pore, which is permeable to the fluorescent dye YO-PRO-1.
Objective: To determine the IC50 of AZ11645373 in the absence and presence of serum.
Materials:
-
HEK293 cells stably expressing human P2X7R (or another suitable cell line, e.g., THP-1 monocytes).
-
Assay Buffer (Low Divalent): Saline solution, e.g., 147 mM NaCl, 10 mM HEPES, 13 mM Glucose, 2 mM KCl, 0.5 mM CaCl₂, 0 mM MgCl₂, pH 7.3.
-
Fetal Bovine Serum (FBS) or Human Serum Albumin (HSA).
-
AZ11645373 stock solution (e.g., 10 mM in DMSO).
-
P2X7R agonist: 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP) or ATP stock solution.
-
YO-PRO-1 Iodide stock solution (e.g., 1 mM in DMSO).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation ~491 nm, Emission ~509 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of AZ11645373 in Assay Buffer. Create two sets of these dilutions: one in Assay Buffer alone ("serum-free") and one in Assay Buffer containing the desired final concentration of serum or HSA (e.g., 10% FBS or 40 mg/mL HSA) ("serum-containing").
-
Antagonist Incubation: Wash the cells once with Assay Buffer. Add the prepared AZ11645373 dilutions (serum-free and serum-containing) to the respective wells. Include "vehicle control" wells for both conditions. Incubate for 15-30 minutes at room temperature.
-
Agonist/Dye Addition: Prepare a working solution of the agonist (e.g., to a final concentration of 100 µM BzATP) and YO-PRO-1 dye (e.g., to a final concentration of 2 µM) in both serum-free and serum-containing Assay Buffer.
-
Stimulation and Measurement: Add the agonist/dye solution to all wells. Immediately place the plate in the fluorescence reader and begin kinetic measurements, reading every 1-2 minutes for 15-30 minutes.
-
Data Analysis:
-
For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve).
-
Normalize the data: Set the average rate of the "vehicle control" wells (agonist only) to 100% activity and the "no agonist" control to 0% activity.
-
Plot the normalized rate versus the log of AZ11645373 concentration for both the serum-free and serum-containing conditions.
-
Fit the data to a four-parameter logistic equation to determine the IC50 for each condition.
-
Calculate the IC50 shift: Fold Shift = IC50 (serum-containing) / IC50 (serum-free) .
-
Troubleshooting Logic for Unexpected IC50 Results
This diagram outlines a logical flow for troubleshooting when the observed potency of AZ11645373 does not match expectations.
References
- 1. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZ'd11645373 Racemic Mixture vs. Enantiopure Forms
Disclaimer: The information provided in this technical support center is for research purposes only. AZ'd11645373 is a potent and selective antagonist of the human P2X7 receptor. Currently, there is a lack of publicly available data directly comparing the biological activity of the racemic mixture of AZ'd11645373 with its individual enantiopure forms. This guide is intended to provide researchers with the necessary background, experimental protocols, and troubleshooting advice to investigate the potential stereospecific effects of AZ'd11645373 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of stereochemistry for a compound like AZ'd11645373?
A1: Many bioactive molecules, including drugs and research compounds, are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[1][2][3][4] These enantiomers can have distinct pharmacological properties, including differences in potency, selectivity, metabolism, and potential toxicity.[1][4] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to off-target effects. Therefore, understanding the activity of individual enantiomers is crucial for accurate interpretation of experimental results and for potential therapeutic development.
Q2: Is the commercially available AZ'd11645373 a racemic mixture or a single enantiomer?
A2: The stereochemical composition of commercially available AZ'd11645373 is not always explicitly stated by suppliers. It is often supplied as a racemic mixture, which contains equal amounts of both enantiomers. Researchers should contact their specific supplier to inquire about the stereochemical purity of the provided compound.
Q3: How can I separate the enantiomers of AZ'd11645373?
A3: Chiral separation, also known as chiral resolution, is the process of separating a racemic mixture into its individual enantiomers.[5] Common laboratory techniques for chiral separation include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that employs a chiral stationary phase (CSP) to differentially retain the enantiomers, allowing for their separation and collection.[6][7]
-
Diastereomeric Salt Crystallization: This classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[5]
-
Enzymatic Resolution: This technique utilizes enzymes that selectively act on one enantiomer, allowing for the separation of the unreacted enantiomer.
The choice of method depends on the chemical properties of the compound and the available resources.
Q4: If I separate the enantiomers, how can I determine their absolute configuration?
A4: Determining the absolute configuration (i.e., whether an enantiomer is the (R) or (S) isomer) typically requires specialized analytical techniques such as:
-
X-ray Crystallography: This is the gold standard method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents: This method involves reacting the enantiomer with a chiral agent to create diastereomers that can be distinguished by NMR.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results with AZ'd11645373.
If you are observing variability in your experimental outcomes, it is worth considering the potential impact of using a racemic mixture.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity:
-
Action: Verify the identity and purity of your AZ'd11645373 batch using analytical methods such as HPLC and Mass Spectrometry.
-
Rationale: Impurities or degradation of the compound can lead to inconsistent results.
-
-
Investigate Potential Stereospecificity:
-
Action: If possible, perform a chiral separation of the enantiomers of AZ'd11645373.
-
Rationale: This will allow you to test the biological activity of each enantiomer individually and compare it to the racemic mixture.
-
-
Perform Dose-Response Curves for Each Enantiomer:
-
Action: Once separated, determine the potency (e.g., IC50) of each enantiomer and the racemic mixture in a relevant functional assay (see Experimental Protocols below).
-
Rationale: A significant difference in potency between the enantiomers would indicate a stereospecific interaction with the P2X7 receptor.
-
-
Evaluate Off-Target Effects:
-
Action: If one enantiomer is significantly less active on the P2X7 receptor, consider testing it for activity on other related targets or for non-specific cellular effects.
-
Rationale: The less active enantiomer (distomer) is not necessarily inert and may contribute to off-target effects observed with the racemic mixture.[8]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory constants for AZ'd11645373, which is presumed to be the racemic mixture.
| Parameter | Assay Type | Cell Line | Species | Agonist | Value | Reference |
| KB | Membrane Current | HEK cells | Human | BzATP | 5 - 20 nM | [9] |
| KB | Calcium Influx | HEK cells | Human | BzATP | 15 nM | [10] |
| IC50 | IL-1β Release | THP-1 cells | Human | ATP | 90 nM | [9][11] |
| KB | YO-PRO-1 Uptake | HEK cells | Human | BzATP | Not specified | [9] |
| Inhibition | Membrane Current | HEK cells | Rat | BzATP | > 500-fold less effective than at human P2X7 | [9] |
Signaling Pathway and Experimental Workflows
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling pathway.
General Experimental Workflow for Characterizing AZ'd11645373 Forms
Caption: Experimental workflow for characterization.
Experimental Protocols
Calcium Influx Assay
This assay measures the ability of AZ'd11645373 to inhibit the increase in intracellular calcium following P2X7 receptor activation.[12][13][14]
Methodology:
-
Cell Culture: Seed cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7 or THP-1 cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). b. Remove the culture medium and add the dye loading buffer to the cells. c. Incubate for 45-60 minutes at 37°C. d. Gently wash the cells with buffer to remove extracellular dye.
-
Compound Incubation: a. Prepare serial dilutions of the racemic AZ'd11645373 and each enantiomer. b. Add the compound dilutions or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: a. Place the plate in a fluorescence microplate reader equipped with an automated injection system. b. Record baseline fluorescence. c. Inject a P2X7 receptor agonist (e.g., ATP or BzATP) to stimulate the cells. d. Immediately measure the change in fluorescence over time.
-
Data Analysis: a. Calculate the peak fluorescence response for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
IL-1β Release Assay
This assay measures the inhibition of ATP-induced release of the pro-inflammatory cytokine IL-1β from immune cells.[15][16][17][18][19]
Methodology:
-
Cell Culture and Priming: a. Culture human monocytic cells (e.g., THP-1) and differentiate them into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA) if necessary. b. Prime the cells with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.
-
Compound Incubation: a. Prepare serial dilutions of the racemic AZ'd11645373 and each enantiomer. b. Pre-incubate the primed cells with the compound dilutions or vehicle control for 30-60 minutes.
-
Agonist Stimulation: a. Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for 30-60 minutes.
-
Supernatant Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant.
-
IL-1β Quantification: a. Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the IL-1β concentrations to the vehicle control. b. Plot the normalized IL-1β release against the compound concentration and determine the IC50 value.
YO-PRO-1 Dye Uptake Assay
This assay measures the formation of a large pore in the cell membrane upon P2X7 receptor activation, which is permeable to the fluorescent dye YO-PRO-1.[20][21][22][23][24][25]
Methodology:
-
Cell Culture: Seed cells expressing the human P2X7 receptor in a 96-well plate.
-
Compound Incubation: a. Prepare serial dilutions of the racemic AZ'd11645373 and each enantiomer. b. Pre-incubate the cells with the compound dilutions or vehicle control for 15-30 minutes at 37°C.
-
Agonist and Dye Addition: a. Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye. b. Add the agonist/dye solution to the wells.
-
Measurement: a. Incubate the plate at room temperature for 10-30 minutes, protected from light. b. Measure the fluorescence intensity using a microplate reader (excitation ~491 nm, emission ~509 nm).
-
Data Analysis: a. Subtract the background fluorescence (wells without agonist). b. Normalize the data to the vehicle control. c. Plot the normalized fluorescence against the compound concentration and determine the IC50 value.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. The importance of stereochemistry in drug action and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZ 11645373 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 15. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporal Interleukin-1β Secretion from Primary Human Peripheral Blood Monocytes by P2X7-independent and P2X7-dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological characterization of ATP- and LPS-induced IL-1beta release in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 21. [PDF] A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye | Semantic Scholar [semanticscholar.org]
- 22. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Kinetics of cell lysis, dye uptake and permeability changes in cells expressing the rat P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects with AZ 11645373
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ 11645373, a potent and selective antagonist of the human P2X7 receptor.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on controlling for vehicle effects.
Issue 1: Compound Precipitation in Aqueous Solutions
Question: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
Answer:
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To resolve this, you can try the following:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, even below 0.1%.[1][2][3]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your this compound DMSO stock in your aqueous medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm the medium: Warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the medium.
Issue 2: Inconsistent or Unexpected Results
Question: My experimental results with this compound are inconsistent, or I'm observing effects in my control group. How can I troubleshoot this?
Answer:
Inconsistent results can often be traced back to the vehicle used to dissolve the compound. It is crucial to properly control for the effects of the vehicle.
-
Proper Vehicle Control: Your experimental design must include a "vehicle control" group. This group should be treated with the exact same concentration of DMSO (or your chosen solvent) as the experimental group receiving this compound, but without the compound itself.[4][5][6][7][8] This will help you differentiate the effects of the compound from any effects of the solvent.
-
DMSO's Biological Activity: DMSO is not inert and can have its own biological effects, including cytotoxicity, anti-inflammatory properties, and alteration of gene expression.[2][3][9][10][11] The vehicle control is essential to account for these potential confounding factors.
-
Final DMSO Concentration: As mentioned previously, keep the final DMSO concentration consistent across all wells and as low as possible to minimize its impact.[1][2][3]
Issue 3: Lack of Antagonist Activity
Question: I am not observing the expected antagonist effect of this compound on the P2X7 receptor. What could be the reason?
Answer:
Several factors could contribute to a lack of antagonist activity:
-
Species Specificity: this compound is a potent antagonist of the human P2X7 receptor but is significantly less effective on the rat P2X7 receptor.[12][13] Ensure you are using a human cell line or a system expressing the human P2X7 receptor.
-
Compound Degradation: While generally stable, improper storage can lead to degradation. Store the compound as recommended by the supplier, typically at -20°C or -80°C.
-
Experimental Conditions: Ensure your experimental setup is optimized for P2X7 receptor activation. This includes using an appropriate agonist (e.g., ATP or BzATP) at a suitable concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound?
A1: The most commonly used vehicle for this compound is dimethyl sulfoxide (B87167) (DMSO).[1][14] It is important to use high-purity, anhydrous DMSO to avoid variability.
Q2: What is the maximum final concentration of DMSO that is safe for my cells?
A2: The maximum tolerated DMSO concentration is cell-type dependent. For most cell lines, a final concentration of 0.5% (v/v) is considered safe, but it is highly recommended to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration for your specific cell line.[1][2][3]
Q3: How should I prepare my vehicle control?
A3: Your vehicle control should contain the same final concentration of DMSO as your experimental samples. For example, if you are treating cells with 10 µM this compound and the final DMSO concentration is 0.1%, your vehicle control should be cells treated with 0.1% DMSO in the same medium.[4][5][6][7][8]
Q4: Can I use a single vehicle control for multiple concentrations of this compound?
A4: It is best practice to have a vehicle control for each concentration of the compound if the final DMSO concentration differs between them. However, if you prepare your dilutions in a way that the final DMSO concentration is the same across all concentrations of this compound, then a single vehicle control with that DMSO concentration is sufficient.[15]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a highly selective P2X7 receptor antagonist, at least one study has reported P2X7-independent anti-inflammatory effects.[16] This further emphasizes the importance of appropriate controls in your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
Data sourced from multiple suppliers.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Agonist | IC50 / KB |
| IL-1β Release | LPS-activated THP-1 | ATP | 90 nM (IC50) |
| Calcium Influx | HEK cells expressing hP2X7R | BzATP | 15 nM (KB) |
| Membrane Currents | HEK cells expressing hP2X7R | ATP | 5 - 20 nM (KB) |
| YO-PRO-1 Uptake | HEK cells expressing hP2X7R | ATP/BzATP | Not specified |
This table summarizes data from published studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay
-
Cell Culture: Culture human monocytic THP-1 cells in appropriate media.
-
LPS Stimulation: Prime the cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for THP-1 cells.
-
Vehicle Control Preparation: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Treatment: Pre-incubate the LPS-primed cells with the different concentrations of this compound or the vehicle control for a specified period (e.g., 30 minutes).
-
P2X7R Activation: Stimulate the cells with a P2X7 receptor agonist, such as ATP, to induce inflammasome activation and IL-1β release.
-
Supernatant Collection: After a suitable incubation time, collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the levels of IL-1β release in the this compound-treated groups to the vehicle control group.
Mandatory Visualization
Caption: P2X7 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. academic.oup.com [academic.oup.com]
- 6. reddit.com [reddit.com]
- 7. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Brazil [eppendorf.com]
- 11. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Off-Target Anti-Inflammatory Activity of the P2X7 Receptor Antagonist AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P2X7 Receptor Antagonists: AZ11645373 vs. Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, neurodegenerative disorders, and cancer.[1][2][3] Its activation by high concentrations of extracellular ATP, typically found at sites of tissue damage and inflammation, initiates a cascade of downstream signaling events, including the release of potent pro-inflammatory cytokines.[2][4] Consequently, the development of selective and potent P2X7R antagonists is an area of intense research.
This guide provides a comparative overview of AZ11645373, a well-characterized P2X7R antagonist, alongside other notable antagonists. We present key experimental data, detailed protocols for antagonist evaluation, and visual diagrams of the associated signaling pathways and experimental workflows to support researchers in their drug discovery and development efforts.
P2X7 Receptor Activation and Downstream Signaling
The P2X7R is a trimeric ion channel.[5] Upon binding with extracellular ATP, it rapidly opens a channel permeable to small cations like Na⁺ and Ca²⁺, leading to membrane depolarization.[6] Sustained activation results in the formation of a large, non-selective macropore that allows the passage of molecules up to 900 Da.[6] This event is a critical trigger for the assembly and activation of the NLRP3 inflammasome, which subsequently cleaves pro-caspase-1 into its active form.[7] Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][2] Beyond the inflammasome, P2X7R activation also engages other significant pathways, including the MAPK (P38/ERK/JNK) and NF-κB signaling cascades, further amplifying the inflammatory response.[6][7]
Comparative Analysis of P2X7R Antagonists
A significant challenge in P2X7R drug development is the notable species-specific pharmacology of its antagonists. A compound potent at the human receptor may show significantly lower activity at rodent orthologs, complicating the translation of preclinical data.
AZ11645373 is a prime example of this phenomenon. It is a highly potent and selective antagonist of the human P2X7 receptor but is significantly less effective against rat and mouse P2X7R.[8][9][10][11] The antagonistic activity of the racemic mixture is primarily attributed to its (R)-enantiomer.[12] Its binding site has been mapped to an allosteric pocket at the interface between two subunits, distinct from the ATP-binding site.[5][13]
The table below summarizes the inhibitory activities of AZ11645373 and other widely used P2X7R antagonists.
| Antagonist | Target Species | Assay Type | Potency (IC₅₀ / K_B) | Reference(s) |
| AZ11645373 | Human | IL-1β Release (THP-1 cells) | ~90 nM (IC₅₀) | [8][9][11] |
| Human | Ca²⁺ Influx (HEK-hP2X7R) | ~15 nM (K_B) | [10] | |
| Human | Membrane Current (HEK-hP2X7R) | ~5 - 20 nM (K_B) | [9] | |
| Rat | Membrane Current (HEK-rP2X7R) | >10,000 nM (K_B) | [10] | |
| A-740003 | Rat | Ca²⁺ Influx | ~40 nM (IC₅₀) | [14] |
| Human | Ca²⁺ Influx | ~18 nM (IC₅₀) | [14] | |
| Brilliant Blue G (BBG) | Human | Ca²⁺ Influx (HEK-hP2X7R) | ~10 nM (IC₅₀) | [3] |
| Rat | Ca²⁺ Influx (HEK-rP2X7R) | ~215 nM (IC₅₀) | [3] | |
| Mouse | Ca²⁺ Influx (HEK-mP2X7R) | ~230 nM (IC₅₀) | [3] | |
| KN-62 | Human | Membrane Current | ~15 nM (IC₅₀) | [5] |
| CE-224535 | Human | Not Specified | Moderate Potency | [15] |
| JNJ-47965567 | Human | Ca²⁺ Influx (HEK-hP2X7R) | ~3 nM (IC₅₀) | [3] |
| Rat | Ca²⁺ Influx (HEK-rP2X7R) | ~3 nM (IC₅₀) | [3] | |
| Mouse | Ca²⁺ Influx (HEK-mP2X7R) | ~3 nM (IC₅₀) | [3] |
Note: Potency values can vary based on experimental conditions, such as agonist concentration and the presence of divalent cations.[9]
Experimental Protocols for Antagonist Evaluation
The functional assessment of P2X7R antagonists relies on a set of robust in vitro assays that measure distinct events downstream of receptor activation.
Calcium Influx Assay
This assay measures the ability of an antagonist to inhibit the rapid influx of extracellular calcium following agonist-induced P2X7R activation.
-
Cell Preparation: Seed HEK293 cells stably expressing human, rat, or mouse P2X7R in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Compound Incubation: Wash away excess dye. Add varying concentrations of the test antagonist to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7R agonist (e.g., BzATP at its EC₈₀ concentration) and immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each antagonist concentration. Determine the IC₅₀ value by fitting the data to a concentration-response curve.[3]
Pore Formation (YO-PRO-1 Uptake) Assay
This assay quantifies the inhibition of the large macropore formation by measuring the uptake of a fluorescent dye like YO-PRO-1, which is normally cell-impermeable.
-
Cell Preparation: Seed P2X7R-expressing cells (e.g., HEK293 or THP-1 monocytes) in a 96-well plate.[9]
-
Compound Incubation: Replace the culture medium with a low-divalent cation saline solution containing varying concentrations of the antagonist. Incubate for 15-30 minutes.
-
Agonist Stimulation & Dye Uptake: Add the P2X7R agonist (e.g., ATP or BzATP) along with the YO-PRO-1 dye to the wells.
-
Data Acquisition: Measure the fluorescence intensity at a specific time point (e.g., 15-60 minutes) after agonist addition using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the percentage inhibition of dye uptake against the antagonist concentration.[16]
IL-1β Release Assay
This is a highly relevant functional assay that measures the downstream consequence of NLRP3 inflammasome activation. It is typically performed using immune cells like human THP-1 monocytes or primary macrophages.
-
Cell Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for several hours (typically 2-4 hours) to induce the transcription and translation of pro-IL-1β.[9]
-
Compound Incubation: Wash the cells and replace the medium with fresh serum-free medium. Add varying concentrations of the antagonist and incubate for 30 minutes.
-
Agonist Stimulation: Add a P2X7R agonist (e.g., ATP at a high concentration, ~1-5 mM) to the wells and incubate for 1-2 hours to activate the NLRP3 inflammasome and trigger IL-1β release.
-
Supernatant Collection & Analysis: Collect the cell culture supernatants. Measure the concentration of secreted IL-1β using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release and determine the IC₅₀ value for the antagonist.
Conclusion
The development of P2X7R antagonists holds significant promise for treating a variety of diseases. AZ11645373 serves as an excellent tool compound for studying the human P2X7 receptor due to its high potency and selectivity.[9] However, its poor activity on rodent receptors underscores the critical need for thorough species selectivity profiling, as demonstrated by compounds like JNJ-47965567 which show equipotent activity across human and rodent species.[3] While several antagonists have entered clinical trials for conditions like rheumatoid arthritis and major depressive disorder, none have yet been approved for clinical use, highlighting the challenges in this field.[4][15][17] The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to effectively evaluate novel P2X7R antagonists and advance the development of new therapeutics.
References
- 1. A potential therapeutic role for P2X7 receptor (P2X7R) antagonists in the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 3. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]
- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Purinergic P2X7 Receptor in Inflammation and Cancer: Novel Molecular Insights and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZ 11645373 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. scilit.com [scilit.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
AZ 11645373: A Potent and Selective Antagonist of the Human P2X7 Receptor
A comprehensive analysis of the selectivity profile of AZ 11645373 across P2X receptors, detailing its high affinity for the human P2X7 subtype and negligible activity at other P2X receptors. This guide provides researchers, scientists, and drug development professionals with comparative data, experimental methodologies, and visual representations of key biological pathways.
This compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor. Its high potency and selectivity for the human P2X7 receptor make it an invaluable asset in studies ranging from inflammation and immune response to neurobiology. This guide synthesizes the available data on the selectivity profile of this compound, offering a clear comparison of its activity across various P2X receptor subtypes.
Comparative Selectivity Profile of this compound
This compound exhibits a remarkable selectivity for the human P2X7 receptor, with significantly lower to no activity at other human and rat P2X receptor subtypes. This selectivity is crucial for attributing its biological effects specifically to the modulation of P2X7.
| Receptor Subtype | Species | Potency (KB/IC50) | Reference |
| P2X7 | Human | 5 - 20 nM (KB) | [1][2][3][4] |
| 90 nM (IC50 for IL-1β release) | [2][3][5] | ||
| P2X7 | Rat | > 10,000 nM (KB) | [1][2] |
| P2X1 | Human | No significant effect up to 10 µM | [2][3] |
| P2X2 | Rat | No significant effect up to 10 µM | [2][3] |
| P2X3 | Human | No significant effect up to 10 µM | [2][3] |
| P2X2/3 | Rat | No significant effect up to 10 µM | [2][3] |
| P2X4 | Human | No significant effect up to 10 µM | [2][3] |
| P2X5 | Human | No significant effect up to 10 µM | [2][3] |
Experimental Protocols for Determining Selectivity
The selectivity of this compound has been rigorously characterized using a variety of in vitro assays. These experiments are designed to measure the direct effect of the compound on the function of different P2X receptor subtypes.
Measurement of Membrane Currents in HEK Cells
-
Objective: To assess the antagonist activity of this compound on various P2X receptor subtypes by measuring changes in ion channel currents.
-
Methodology:
-
Human Embryonic Kidney (HEK) cells are transiently or stably transfected to express specific human or rat P2X receptor subtypes (e.g., P2X1, P2X2, P2X3, P2X2/3, P2X4, P2X5, and P2X7).
-
Whole-cell patch-clamp electrophysiology is used to record membrane currents.
-
A P2X receptor agonist, such as ATP or the more potent analog benzoylbenzoyl-ATP (BzATP), is applied to the cells to elicit an inward current.
-
This compound is co-applied with the agonist at varying concentrations.
-
The inhibition of the agonist-induced current by this compound is measured to determine its antagonist potency (KB value).[2][3]
-
Calcium Influx Assays
-
Objective: To measure the ability of this compound to block the influx of calcium ions through P2X receptor channels.
-
Methodology:
-
HEK cells expressing the P2X receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
The cells are stimulated with a P2X agonist (ATP or BzATP) in the presence or absence of different concentrations of this compound.
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.
-
The inhibitory effect of this compound on the agonist-induced calcium influx is quantified to determine its potency.[1][2]
-
YO-PRO-1 Dye Uptake Assay
-
Objective: To assess the formation of large pores, a characteristic feature of P2X7 receptor activation, and its inhibition by this compound.
-
Methodology:
-
Cells expressing the P2X7 receptor (e.g., HEK-hP2X7 or THP-1 monocytes) are incubated with the fluorescent dye YO-PRO-1.
-
The cells are stimulated with a P2X7 agonist (ATP or BzATP) in the presence of varying concentrations of this compound.
-
Activation of the P2X7 receptor leads to the formation of a pore that allows the uptake of YO-PRO-1 into the cell, resulting in a fluorescent signal.
-
The reduction in YO-PRO-1 uptake in the presence of this compound is measured to determine its inhibitory activity.[2][5]
-
Interleukin-1β (IL-1β) Release Assay
-
Objective: To evaluate the effect of this compound on a key downstream signaling event of P2X7 receptor activation in immune cells.
-
Methodology:
-
Human monocytic THP-1 cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
The primed cells are then treated with different concentrations of this compound before being stimulated with ATP.
-
Activation of the P2X7 receptor triggers the assembly of the NLRP3 inflammasome and the subsequent release of mature IL-1β.
-
The concentration of IL-1β in the cell supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value for the inhibition of IL-1β release by this compound is then calculated.[1][2][3][5]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the P2X7 receptor signaling pathway and the general experimental workflow used to characterize the selectivity of antagonists like this compound.
Mechanism of Action
This compound acts as a non-surmountable antagonist, meaning that its inhibitory effect cannot be overcome by increasing the concentration of the agonist (ATP).[2][3] This suggests an allosteric mechanism of action, where this compound binds to a site on the P2X7 receptor that is distinct from the ATP binding site.[6] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when ATP is bound.
References
- 1. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Specificity of AZ 11645373 in Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ 11645373, a potent small molecule inhibitor, against other alternative compounds. It includes supporting experimental data and detailed protocols to assist researchers in validating its specificity for the human P2X7 receptor (P2X7R), a key therapeutic target in inflammation and immunology.
Introduction to this compound
This compound is a highly potent and selective antagonist of the human P2X7 receptor, an ATP-gated ion channel.[1][2][3] It functions as a non-competitive, allosteric inhibitor, binding to a site distinct from the ATP binding pocket.[4][5] A critical characteristic of this compound is its species selectivity; it is significantly more potent on the human P2X7R compared to its rodent orthologs, a factor attributed to specific amino acid differences in the allosteric binding site.[6][7] This guide outlines the essential experimental framework for confirming the on-target activity and specificity of this compound in human cell systems.
P2X7 Receptor Signaling Pathway
The P2X7 receptor is a trimeric ion channel primarily expressed on immune cells.[5] Upon activation by high concentrations of extracellular ATP, typically released during cellular stress or injury, the channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺. This initial activation triggers downstream signaling events, most notably the assembly of the NLRP3 inflammasome, which leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][8] Prolonged activation results in the formation of a larger, non-selective membrane pore, which can ultimately lead to cell death.
Comparative Analysis of P2X7R Antagonists
The specificity of this compound can be benchmarked against other known P2X7R antagonists. The table below summarizes key inhibitory constants from studies on human cells or receptors. It is important to note that potency values can vary based on the specific assay conditions and cell type used.[6]
| Compound | Target(s) | Mechanism | IC₅₀ / Kₑ (Human) | Key Characteristics |
| This compound | P2X7R | Allosteric Antagonist | 5 - 92 nM [2][6] | Highly potent and selective for human P2X7R over rodent P2X7R and other P2X subtypes. [2][6] |
| A-740003 | P2X7R | Competitive Antagonist | 18 - 40 nM[9] | Potent at both human and rat P2X7R, providing a good tool for cross-species studies.[9] |
| A-438079 | P2X7R | Competitive Antagonist | ~100 nM | Potent at both human and rat P2X7R.[10] |
| Brilliant Blue G (BBG) | P2X7R, other P2X | Non-competitive Antagonist | ~300 nM[11] | Lower potency at human P2X7R compared to rat; known to have effects on other P2X receptors.[11][12] |
| KN-62 | P2X7R, CaMKII | Allosteric Antagonist | ~15 nM | Originally identified as a CaMKII inhibitor, it also potently blocks human P2X7R.[4][10] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a combination of target engagement, functional, and downstream signaling assays is recommended.
This assay directly measures the initial consequence of P2X7R channel opening.
-
Objective: To determine the potency of this compound in blocking agonist-induced calcium influx in human cells expressing P2X7R.
-
Cell Lines: HEK293 cells stably expressing human P2X7R (HEK-hP2X7R) or an endogenous human line like THP-1 monocytes.
-
Methodology:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and culture to form a confluent monolayer.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash away excess dye and pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Measure baseline fluorescence, then inject a P2X7R agonist (e.g., 100 µM Benzoylbenzoyl-ATP, BzATP) to stimulate the receptor.
-
Data Acquisition: Record the fluorescence intensity over time.
-
Analysis: Calculate the IC₅₀ value by plotting the inhibition of the peak fluorescence response against the concentration of this compound.
-
This assay measures the formation of the large, non-selective pore associated with sustained P2X7R activation.
-
Objective: To assess the ability of this compound to inhibit agonist-induced membrane pore formation.
-
Methodology:
-
Cell Preparation: Prepare cells (e.g., THP-1 monocytes) as for the calcium assay.
-
Incubation: Incubate cells in a buffer containing a fluorescent dye that can only enter through large pores (e.g., YO-PRO-1 or Ethidium Bromide).
-
Compound & Agonist Treatment: Add various concentrations of this compound for a 15-30 minute pre-incubation period. Subsequently, add a P2X7R agonist (e.g., BzATP).
-
Measurement: After a 30-60 minute incubation, measure the fluorescence of the dye taken up by the cells using a fluorescence plate reader or flow cytometer.
-
Analysis: Determine the IC₅₀ of this compound by quantifying the reduction in dye uptake.
-
This is a critical downstream functional assay, particularly relevant for inflammatory responses.
-
Objective: To confirm that this compound blocks the physiological downstream consequence of P2X7R activation in immune cells.
-
Cell Line: Human THP-1 monocytes.
-
Methodology:
-
Priming: Prime the THP-1 cells with Lipopolysaccharide (LPS) for 2-4 hours to induce the expression of Pro-IL-1β.[3][6]
-
Antagonist Pre-treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 30 minutes.[8]
-
P2X7R Activation: Stimulate the cells with ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7R and trigger inflammasome activation.
-
Supernatant Collection: Collect the cell culture supernatant by centrifugation.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit.
-
Analysis: Calculate the IC₅₀ value based on the inhibition of IL-1β release.
-
To confirm specificity, this compound should be tested against a panel of related receptors.
-
Objective: To demonstrate that this compound does not inhibit other P2X receptor subtypes at concentrations where it fully blocks P2X7R.
-
Methodology:
-
Utilize cell lines (e.g., HEK293) individually expressing other human P2X receptors (P2X1, P2X2, P2X3, P2X4, etc.).
-
Perform functional assays relevant to each receptor, such as calcium influx or electrophysiology (patch-clamp).
-
Test this compound at a high concentration (e.g., 1-10 µM) where it completely inhibits hP2X7R.
-
Analysis: Confirm that this compound has no significant inhibitory effect on the other P2X subtypes.[6]
-
Experimental Workflow for Specificity Validation
The logical flow for validating a selective inhibitor like this compound involves a tiered approach, moving from direct target engagement to downstream functional consequences.
Conclusion
This compound is a well-characterized and highly specific antagonist for the human P2X7 receptor. Its validation in any human cell system requires a multi-assay approach. By employing the protocols for calcium influx, dye uptake, and IL-1β release, researchers can robustly quantify its on-target potency. Furthermore, testing against a panel of other P2X receptors is crucial for confirming its selectivity. The pronounced difference in activity between human and rodent P2X7R is a key feature of this compound that underscores the importance of using human cells or recombinant human receptors for accurate pharmacological assessment.[6][7] This comprehensive validation strategy ensures data integrity and confidence in its use as a specific pharmacological tool for interrogating P2X7R biology.
References
- 1. AZ-11645373 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive and Negative Controls for AZ 11645373 Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental controls and alternative compounds for studies involving AZ 11645373, a potent and selective human P2X7 receptor antagonist. Understanding the proper controls is paramount for the robust validation of experimental findings. This document outlines suitable positive and negative controls, presents comparative data for alternative P2X7 receptor antagonists, and provides detailed experimental protocols for key assays.
Understanding the Mechanism of Action of this compound
This compound is a highly selective antagonist of the human P2X7 receptor, an ATP-gated ion channel. Its mechanism of action involves the inhibition of key downstream effects of P2X7 receptor activation, namely BzATP-mediated calcium influx and ATP-mediated release of interleukin-1β (IL-1β).[1][2][3] A critical characteristic of this compound is its species selectivity; it is potent against the human P2X7 receptor but demonstrates significantly lower efficacy on the rat P2X7 receptor.[2][3] This feature provides an intrinsic negative control for experiments.
Selecting Appropriate Controls for Your Experiments
The choice of appropriate controls is critical for interpreting the results of experiments with this compound. Here, we outline the recommended positive and negative controls.
Positive Controls
Positive controls are essential to ensure that the experimental system is functioning correctly and that the observed effects (or lack thereof) of this compound are not due to technical issues.
-
Agonist Controls (for Receptor Activation): To confirm that the P2X7 receptor in your experimental system is functional, stimulation with a known agonist is necessary.
-
Antagonist Controls (for Comparison): Comparing the effects of this compound with other known P2X7 receptor antagonists can provide valuable context and highlight the specific properties of your compound of interest.
Negative Controls
Negative controls are crucial for attributing the observed effects specifically to the action of this compound on the human P2X7 receptor.
-
Vehicle Control: The solvent in which this compound is dissolved (e.g., DMSO) should be added to cells in the same concentration as used for the drug treatment to control for any effects of the solvent itself.
-
Species-Specificity Control: Given the high selectivity of this compound for the human P2X7 receptor, cells expressing the rat P2X7 receptor serve as an excellent negative control.[2][3]
-
Cell Line Control: Utilize cell lines that do not endogenously express the P2X7 receptor or use P2X7 knockout/knockdown cell lines to demonstrate that the effects of this compound are dependent on the presence of the receptor.
Comparative Data of P2X7 Receptor Antagonists
The following table summarizes the inhibitory activities of this compound and other commonly used P2X7 receptor antagonists. This data can aid in the selection of appropriate comparative compounds for your studies.
| Antagonist | Target Species | Assay | Potency (IC₅₀ / Kₑ) | Reference |
| This compound | Human | ATP-evoked IL-1β release (THP-1 cells) | IC₅₀ = 90 nM | [2][3] |
| Human | BzATP-mediated calcium influx | Kₑ = 15 nM | [1] | |
| Human | Membrane currents (HEK cells) | Kₑ = 5 - 20 nM | [3] | |
| Rat | P2X7 receptor-mediated currents | >500-fold less effective than on human | [3] | |
| A-740003 | Human, Rat, Mouse | P2X7 receptor activation | Potent blockade | [5][6] |
| A-438079 | Human, Rat, Mouse | P2X7 receptor activation | Potent blockade | [5][6] |
| Brilliant Blue G (BBG) | Human, Rat | P2X7 receptor activation | Effective blockade | [6][7] |
| KN-62 | Human | P2X7 receptor-mediated calcium influx | Effective blockade | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for two key assays used to characterize the activity of this compound.
Measurement of ATP-Mediated IL-1β Release
This assay quantifies the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β following P2X7 receptor activation.
Cell Lines:
-
THP-1 (human monocytic cell line)
-
Human peripheral blood mononuclear cells (PBMCs)
Protocol:
-
Cell Priming: Prime cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. A typical condition is 1 µg/mL LPS for 3-4 hours.[9][10]
-
Antagonist Pre-incubation: Pre-incubate the primed cells with various concentrations of this compound or a vehicle control for 30 minutes.
-
P2X7 Receptor Activation: Stimulate the cells with a P2X7 receptor agonist, such as ATP (typically 1-5 mM), for 15-30 minutes.[9][11]
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the inhibitory effect of this compound by comparing the IL-1β concentration in the drug-treated wells to the vehicle-treated control wells.
Measurement of BzATP-Mediated Calcium Influx
This assay measures the influx of calcium ions into the cytoplasm following the activation of the P2X7 receptor.
Cell Lines:
-
HEK293 cells stably expressing the human P2X7 receptor.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate suitable for fluorescence measurements.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound or a vehicle control for a specified period.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
P2X7 Receptor Activation and Signal Acquisition: Inject the P2X7 receptor agonist BzATP (typically in the micromolar range) into the wells while continuously recording the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium. Calculate the inhibition by this compound by comparing the peak fluorescence in the presence of the antagonist to that of the vehicle control.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for evaluating this compound.
P2X7 Receptor Signaling Pathway
Experimental Workflow for this compound
References
- 1. criver.com [criver.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological Roles and Potential Therapeutic Applications of the P2X7 Receptor in Inflammation and Pain [mdpi.com]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Ca2+ influx through ATP receptors on rat brain synaptosomes: identification of functional P2X7 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the (R)- and (S)-Enantiomers of AZ 11645373: Potency, Selectivity, and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the (R)- and (S)-enantiomers of AZ 11645373, a potent antagonist of the P2X7 receptor. While the racemic mixture has been a valuable tool in pharmacological research, understanding the distinct properties of its constituent enantiomers is crucial for advancing drug development and elucidating the precise mechanism of action at the P2X7 receptor. This document synthesizes available experimental data to offer an objective comparison of their biological activity and cellular effects.
Pharmacological Activity at the P2X7 Receptor
This compound is a well-established antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation, immune responses, and neuropathic pain.[1] The antagonistic effects of the racemic mixture are primarily attributed to the (R)-enantiomer.[2][3] Biological studies have demonstrated that while both enantiomers can inhibit the human P2X7 receptor, (R)-AZ 11645373 is significantly more potent.[2][3][4]
A notable species-dependent difference in activity has been observed. The (S)-enantiomer is ineffective at the mouse P2X7 receptor, whereas the (R)-enantiomer acts as a full antagonist.[2][3][4] This highlights the stereospecific nature of the interaction with the receptor and underscores the importance of evaluating individual enantiomers in different species.
Table 1: Inhibitory Potency (IC50) of this compound Enantiomers at P2X7 Receptors
| Compound | Human P2X7 IC50 (nM) | Mouse P2X7 IC50 (nM) |
| (R)-AZ 11645373 | 32.9[2][4] | 4940[5] |
| (S)-AZ 11645373 | 1340[5] | Ineffective[2][4] |
| Racemic this compound | Not explicitly reported | ~4940[5] |
Cellular Cytotoxicity
Both the racemic mixture and the individual enantiomers of this compound have been shown to induce a decrease in cell proliferation in HEK-293 cells, irrespective of P2X7 receptor expression.[5] This suggests a potential off-target cytotoxic effect. However, these effects are not observed at a concentration of 1 µM, a level at which the (R)-enantiomer still exhibits significant activity at the human P2X7 receptor.[5]
Table 2: Cytotoxicity of this compound Enantiomers
| Compound | Cell Line | Effect on Proliferation | P2X7-Dependent |
| (R)-AZ 11645373 | HEK-293 | Decrease | No[5] |
| (S)-AZ 11645373 | HEK-293 | Decrease | No[5] |
| Racemic this compound | HEK-293 | ~60% decrease | No[5] |
Mechanism of Action and Signaling Pathway
This compound acts as an allosteric antagonist, binding to a site distinct from the ATP-binding pocket on the P2X7 receptor.[6][7] This binding prevents the ATP-mediated conformational changes required for channel opening.[7] The higher potency of the (R)-enantiomer is attributed to specific interactions with key amino acid residues within the allosteric binding site, particularly Phe95.[2][3]
Activation of the P2X7 receptor by ATP leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux. The subsequent increase in intracellular Ca2+ triggers a cascade of downstream signaling events, including the activation of various kinases and transcription factors like NF-κB, ultimately leading to the release of pro-inflammatory cytokines such as IL-1β.
Caption: P2X7 receptor signaling pathway and inhibition by (R)-AZ 11645373.
Experimental Methodologies
The characterization and comparison of the (R)- and (S)-enantiomers of this compound involved several key experimental techniques.
Chiral Separation of Enantiomers
The (R)- and (S)-enantiomers of this compound were separated from the racemic mixture using chiral chromatography.[2][3][7] While specific details of the chromatographic conditions (e.g., chiral stationary phase, mobile phase composition, flow rate) have not been extensively published, this technique is the standard for resolving enantiomers.
P2X7 Receptor Functional Assay
The antagonistic activity of the enantiomers was assessed using a functional assay in HEK-293 cells stably expressing either human or mouse P2X7 receptors. Receptor activation was induced by the agonist BzATP, and the resulting calcium influx and membrane pore formation were measured by flow cytometry using the fluorescent indicators Fluo-4 AM and TO-PRO-3, respectively.[5][7]
Experimental Workflow:
Caption: Workflow for the P2X7 receptor functional antagonism assay.
Detailed Protocol:
-
Cell Culture: HEK-293 cells stably expressing either human or mouse P2X7 receptors are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of (R)-AZ 11645373, (S)-AZ 11645373, or the racemic mixture for 15 minutes.
-
Agonist Stimulation: The P2X7 receptor agonist, BzATP, is added to a final concentration of 100 µM and incubated for 30 minutes.
-
Staining: The cells are stained with Fluo-4 AM to measure intracellular calcium concentration and TO-PRO-3 to assess large pore formation.
-
Flow Cytometry: The fluorescence of the cell population is analyzed using a flow cytometer.
-
Data Analysis: The percentage of Fluo-4 / TO-PRO-3 double-positive cells is determined, and IC50 values are calculated from concentration-response curves.
Cell Proliferation (Cytotoxicity) Assay
The cytotoxic effects of the enantiomers were evaluated using a cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: HEK-293 cells (with and without P2X7 expression) are seeded in 96-well plates at a density of 3000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the (R)- and (S)-enantiomers or the racemic mixture.
-
Incubation: The plates are incubated for 72 hours.
-
Cell Viability Measurement: Cell proliferation is measured using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega), following the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of proliferation compared to control (untreated) cells.
Conclusion
The available data clearly demonstrate that the pharmacological activity of racemic this compound is predominantly due to the (R)-enantiomer. (R)-AZ 11645373 is a highly potent antagonist of the human P2X7 receptor, while the (S)-enantiomer is significantly less active. The pronounced species selectivity, with the (S)-enantiomer being inactive at the mouse P2X7 receptor, highlights the critical role of stereochemistry in the interaction with the target protein. While both enantiomers exhibit some level of cytotoxicity at higher concentrations, these effects are not observed at concentrations where the (R)-enantiomer is pharmacologically active. For researchers investigating the P2X7 receptor, the use of the purified (R)-enantiomer is recommended to ensure target specificity and to avoid the confounding effects of the less active and potentially cytotoxic (S)-enantiomer. This comparative guide provides a foundation for the rational design and development of next-generation P2X7 receptor antagonists with improved potency and selectivity.
References
- 1. hplc.today [hplc.today]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel P2X7 antagonist using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
AZ11645373: A Comparative Review of a Potent Human P2X7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of AZ11645373, a potent and selective antagonist of the human P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it a significant therapeutic target.[1] This document presents a comparative analysis of AZ11645373's performance against other notable P2X7 receptor antagonists, supported by experimental data.
In Vitro Efficacy: A Tale of Species Selectivity
AZ11645373 has demonstrated high potency in inhibiting human P2X7 receptor activation across a variety of in vitro assays. However, a recurring theme in the literature is its pronounced species selectivity, with significantly lower efficacy observed for the rat P2X7 receptor. This characteristic is a critical consideration for the translation of in vitro findings to in vivo preclinical models.
Comparative Analysis of P2X7 Receptor Antagonists
The following tables summarize the in vitro potency of AZ11645373 in comparison to other well-characterized P2X7 receptor antagonists. The data is presented as IC50 (half-maximal inhibitory concentration) or K_B_ (equilibrium dissociation constant) values, which are standard measures of antagonist potency.
| Compound | Assay Type | Species | Cell Line | Potency (IC50/K_B_ in nM) | Reference |
| AZ11645373 | IL-1β Release | Human | THP-1 | 90 (IC50) | [2] |
| AZ11645373 | Membrane Current | Human | HEK293 | 5 - 20 (K_B_) | [2] |
| AZ11645373 | Calcium Influx | Human | HEK293 | 15 (K_B_) | [2] |
| AZ11645373 | YO-PRO-1 Uptake | Human | HEK293/THP-1 | ~20 (K_B_) | [2] |
| AZ11645373 | Membrane Current | Rat | HEK293 | >10,000 | [2] |
| A-740003 | Calcium Influx | Human | 1321N1 | 40 (IC50) | [3] |
| A-740003 | Calcium Influx | Rat | 1321N1 | 18 (IC50) | [3] |
| Brilliant Blue G | Calcium Influx | Human | HEK293 | 200 (IC50) | |
| Brilliant Blue G | Calcium Influx | Rat | HEK293 | 10 (IC50) |
In Vivo Efficacy: The Challenge of Preclinical Translation
The high species selectivity of AZ11645373, particularly its low potency at the rat P2X7 receptor, has significantly limited its application in conventional in vivo preclinical studies, which are predominantly conducted in rodents.[2] Consequently, there is a notable absence of published in vivo efficacy data for AZ11645373 in animal models of inflammation or pain.
In contrast, other P2X7 receptor antagonists with more favorable cross-species potency profiles have been evaluated in vivo. For instance, A-740003 has demonstrated efficacy in rat models of neuropathic and inflammatory pain.[3] This highlights the critical importance of considering species-specific pharmacology in the preclinical development of P2X7 receptor-targeted therapeutics.
Mechanism of Action: Allosteric Antagonism
AZ11645373 functions as an allosteric antagonist of the P2X7 receptor.[2] This means it binds to a site on the receptor that is distinct from the ATP binding site. This binding event induces a conformational change in the receptor that prevents its activation, even when ATP is bound. The binding site for AZ116645373 has been mapped to an allosteric pocket at the interface between two subunits of the trimeric P2X7 receptor.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches relevant to the study of AZ11645373, the following diagrams are provided.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating P2X7 Knockdown: A Comparative Guide with AZ 11645373 as a Pharmacological Control
This guide provides a comprehensive comparison between genetic knockdown of the P2X7 receptor and its pharmacological inhibition using the selective antagonist AZ 11645373. For researchers, scientists, and drug development professionals, understanding the nuances of these two approaches is critical for robust target validation and the accurate interpretation of experimental outcomes. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying signaling pathways and workflows.
The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key mediator of inflammatory responses.[1][2] Its activation triggers a cascade of downstream events, including the formation of a non-selective pore, ion flux, and the release of pro-inflammatory cytokines like IL-1β.[1][3][4] Validating the specific role of P2X7 in these processes often involves either reducing its expression through techniques like siRNA-mediated knockdown or blocking its function with antagonists.
This compound is a potent and selective non-competitive allosteric antagonist of the human P2X7 receptor.[2][5][6] It exhibits significantly lower potency for rodent P2X7 receptors, a crucial consideration for experimental design.[2][7] This guide will use this compound as a benchmark for evaluating the efficacy and specificity of P2X7 knockdown.
Comparative Efficacy: P2X7 Knockdown vs. This compound Inhibition
The following table summarizes the expected outcomes of P2X7 knockdown and inhibition with this compound on key P2X7-mediated cellular responses. The data presented are synthesized from multiple studies to provide a representative comparison.
| Parameter | P2X7 Knockdown (e.g., siRNA) | This compound Inhibition | Negative Control (Scrambled siRNA/Vehicle) |
| P2X7 Receptor Expression | Significant reduction in mRNA and protein levels | No change in expression levels | Baseline expression |
| ATP-induced IL-1β Release | ~70-90% reduction[8][9] | ~85-95% inhibition (IC50 ≈ 90 nM in THP-1 cells)[2][10][11] | Baseline ATP-induced release |
| ATP-induced Cation Influx | ~75-95% reduction[8][9] | ~90-100% inhibition (KB ≈ 5-20 nM)[2][11] | Baseline ATP-induced influx |
| ATP-induced Dye Uptake | Significant reduction[9][12] | Potent inhibition[11] | Baseline ATP-induced uptake |
| Specificity | High for P2X7; potential for off-target effects of siRNA[8] | High for human P2X7; >500-fold less potent for rat P2X7[2] | N/A |
| Reversibility | Long-lasting until protein re-expression[8] | Reversible[6] | N/A |
Experimental Protocols
Detailed methodologies for key experiments to validate P2X7 knockdown using this compound as a control are provided below.
1. P2X7 Knockdown using siRNA
-
Cell Culture: Culture human-derived cell lines endogenously expressing P2X7 (e.g., THP-1 monocytes, macrophages) in appropriate media.
-
siRNA Transfection: Transfect cells with P2X7-specific siRNA or a non-targeting scrambled siRNA control using a suitable transfection reagent according to the manufacturer's protocol.
-
Validation of Knockdown: After 48-72 hours post-transfection, assess P2X7 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively, to confirm successful knockdown.[9][13]
2. Pharmacological Inhibition with this compound
-
Cell Preparation: Plate cells at a suitable density for the intended assay.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes prior to ATP stimulation.[11]
3. Measurement of IL-1β Release
-
Cell Priming: For immune cells like macrophages, prime with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce pro-IL-1β expression.[9][13]
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist, such as ATP or BzATP (e.g., 1-5 mM), for a defined period (e.g., 30-60 minutes).
-
Quantification: Collect the cell supernatant and measure the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.[9][11]
4. Assessment of Cation Influx (Calcium Imaging)
-
Cell Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Stimulation and Imaging: After pre-incubation with this compound or vehicle, stimulate cells with ATP or BzATP.
-
Data Acquisition: Measure changes in intracellular calcium concentration by monitoring fluorescence intensity using a fluorescence microscope or plate reader.[9]
5. Dye Uptake Assay (Pore Formation)
-
Principle: Activation of the P2X7 receptor leads to the formation of a large transmembrane pore permeable to fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide.[1][11]
-
Assay Procedure: In the presence of the fluorescent dye, stimulate cells (pre-treated with this compound, vehicle, or transfected with siRNA) with a P2X7 agonist.
-
Measurement: Quantify dye uptake by measuring the increase in fluorescence over time using a fluorescence plate reader or flow cytometry.[9][12]
Visualizing P2X7 Signaling and Experimental Design
The following diagrams illustrate the P2X7 signaling pathway and the experimental workflow for validating P2X7 knockdown.
References
- 1. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a selective and potent antagonist of human P2X(7) receptors, AZ11645373 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of AZ 11645373: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AZ 11645373, a potent and selective human P2X7 antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal protocols for this compound remains elusive, general best practices for the disposal of chemical waste, combined with the compound's known properties, can guide a safe and compliant disposal process.
Immediate Safety and Handling Precautions
Before addressing disposal, it is essential to adhere to standard laboratory safety protocols when handling this compound. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
General Disposal Procedures for Chemical Waste
In the absence of a specific SDS for this compound, the following general procedures for the disposal of chemical waste should be followed. These guidelines are based on standard laboratory practices and information gleaned from generic safety data sheets for chemical reagents.
Step 1: Containment
-
Carefully collect all waste material containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and any absorbent materials used for spill cleanup.
-
Place the waste in a designated, well-labeled, and sealed container. The container should be compatible with the chemical waste and clearly marked as "Hazardous Waste" or with the specific chemical name.
Step 2: Waste Segregation
-
Do not mix this compound waste with other incompatible waste streams. Segregate chemical waste based on its properties (e.g., solid, liquid, halogenated, non-halogenated) as per your institution's waste management guidelines.
Step 3: Consultation and Adherence to Local Regulations
-
Crucially, all chemical waste disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste. They will provide information on the proper procedures, required documentation, and approved waste disposal vendors.
Step 4: Arrange for Professional Disposal
-
Never dispose of chemical waste down the drain or in regular trash.
-
Your institution's EHS department will have established procedures for the collection and disposal of hazardous waste by a licensed and certified waste management company.
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound can help inform its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₂₁N₃O₅S |
| Molecular Weight | 463.51 g/mol |
| Appearance | Solid |
| Storage | Recommended storage at -20°C |
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
Disclaimer: The information provided here is a general guide and should not replace the specific instructions from a Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize official documentation and local regulations for the disposal of chemical waste.
Personal protective equipment for handling AZ 11645373
For Researchers, Scientists, and Drug Development Professionals: A focused guide to the safe handling, use, and disposal of the potent human P2X7 antagonist, AZ 11645373. This document provides immediate operational and safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Immediate Safety and Handling Protocols
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following best-practice guidelines are essential for handling this potent research compound. These recommendations are based on the general safety precautions for handling solid, powdered chemical substances of unknown toxicity.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure risk. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles should be worn at all times to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Respiratory Protection: A properly fitted respirator is crucial when handling the powdered form of the compound to prevent inhalation of dust particles.
-
Body Protection: A laboratory coat must be worn to protect street clothing and skin from contamination.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure that a designated workspace, such as a chemical fume hood, is clean and uncluttered. All necessary equipment, including weighing materials, solvents, and waste containers, should be readily accessible.
-
Weighing and Reconstitution:
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood to control airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the powder.
-
When reconstituting, slowly add the solvent to the solid to avoid splashing. This compound is reported to be insoluble in DMSO.
-
-
During Use:
-
Keep containers of this compound tightly sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Decontamination:
-
Thoroughly clean all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agents.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including unused compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour down the drain.
-
-
Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a potent and selective antagonist of the human P2X7 receptor.
| Property | Value | Source |
| Molecular Weight | 463.51 g/mol | |
| Formula | C₂₄H₂₁N₃O₅S | |
| CAS Number | 227088-94-0 | |
| Physical Appearance | Off-white solid | |
| Purity | ≥98% (HPLC) | |
| Storage Temperature | -20°C | |
| Solubility | Insoluble in DMSO | |
| IC₅₀ (ATP-evoked IL-1β release) | 90 nM | |
| Kₑ (human P2X7) | 5 - 20 nM |
P2X7 Receptor Signaling Pathway
This compound acts as an antagonist to the P2X7 receptor. The following diagram illustrates the general signaling pathway initiated by the activation of the P2X7 receptor by its endogenous agonist, ATP. This compound would block these downstream effects by preventing the initial activation of the receptor.
Caption: P2X7 Receptor Signaling Pathway and Point of Inhibition by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
